(4-Bromophenyl)acetone oxime
Description
BenchChem offers high-quality (4-Bromophenyl)acetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)acetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYAQLHGHOJCEA-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of (4-Bromophenyl)acetone Oxime from 4-Bromoacetophenone
Executive Summary
This technical guide details a robust, three-stage synthetic pathway for the preparation of (4-bromophenyl)acetone oxime starting from 4-bromoacetophenone. By employing a Willgerodt-Kindler homologation, followed by a Dakin-West-type ketonic decarboxylation and subsequent oximation, this route ensures high fidelity and mitigates the poly-alkylation and over-oxidation issues commonly associated with direct ketone homologation.
Strategic Rationale & Mechanistic Causality
The transformation of an acetophenone derivative into an arylacetone requires the formal insertion of a methylene group between the aryl ring and the carbonyl carbon. Direct homologation strategies (e.g., via diazomethane insertion or Darzens condensation) are often plagued by poor yields, safety hazards, and complex side reactions.
To circumvent these issues, we utilize a highly controlled three-step sequence:
-
Willgerodt-Kindler Reaction : Terminally oxidizes the methyl ketone while simultaneously migrating the carbonyl oxidation state, yielding the homologous 4-bromophenylacetic acid[1].
-
Ketonic Decarboxylation : Condensation of the acetic acid derivative with acetic anhydride provides the methyl ketone exclusively, avoiding symmetrical ketone byproducts when optimized[2].
-
Oximation : Traps the ketone as the stable oxime using hydroxylamine.
Stage 1: Willgerodt-Kindler Homologation
Objective : Convert 4-bromoacetophenone to 4-bromophenylacetic acid.
Causality & Mechanism : The reaction of 4-bromoacetophenone with morpholine forms an enamine. Elemental sulfur inserts into this enamine, promoting a complex redox-migration cascade along the alkyl chain. This prevents over-oxidation and terminates in a stable thioacetomorpholide intermediate. Alkaline hydrolysis then cleaves the thioamide to the corresponding carboxylic acid[3].
Self-Validating Protocol :
-
Reagent Assembly : In a 500 mL round-bottom flask, combine 1.0 eq (200 mmol) of 4-bromoacetophenone, 1.5 eq (300 mmol) of morpholine, and 1.5 eq (300 mmol) of elemental sulfur ( S8 ).
-
Thioamide Formation : Equip the flask with a reflux condenser and heat the neat mixture to 130 °C for 8 hours. The mixture will transition to a dark, viscous liquid. Validation: Confirm the consumption of starting material via TLC (Hexane:EtOAc 4:1) before proceeding.
-
Hydrolysis : Cool the reaction to 80 °C and cautiously add 200 mL of 10% aqueous NaOH. Reflux for an additional 6 hours to completely hydrolyze the thioamide.
-
Isolation : Cool to room temperature and extract with diethyl ether (2 x 50 mL) to remove unreacted organic impurities. Acidify the aqueous layer with concentrated HCl to pH 2.
-
Purification : Extract the precipitated 4-bromophenylacetic acid with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Stage 2: Ketonic Decarboxylation
Objective : Convert 4-bromophenylacetic acid to (4-bromophenyl)acetone.
Causality & Mechanism : The aryl acetic acid reacts with acetic anhydride to form a mixed anhydride. The basic catalyst (sodium acetate) promotes enolization of the alpha-carbon. An intramolecular acyl transfer yields a beta-keto acid intermediate, which rapidly decarboxylates under thermal conditions to form the arylacetone[4]. Using a large excess of acetic anhydride (5-fold) is critical to shift the equilibrium and prevent the self-condensation of the phenylacetic acid, which would otherwise yield the undesired bis(4-bromophenyl)acetone (dibenzyl ketone derivative)[5].
Self-Validating Protocol :
-
Reaction Setup : Charge a dry 500 mL flask with 1.0 eq (100 mmol) of 4-bromophenylacetic acid, 0.5 eq (50 mmol) of anhydrous sodium acetate, and 5.0 eq (500 mmol) of acetic anhydride[5].
-
Decarboxylation : Equip the flask with a reflux condenser and heat to 140-150 °C for 18-24 hours[4]. Monitor the evolution of CO2 gas using a bubbler.
-
Quenching : Cool the mixture to 60 °C and carefully add 100 mL of water to hydrolyze the excess acetic anhydride. Stir for 30 minutes.
-
Extraction & Washing : Extract the aqueous phase with dichloromethane (DCM, 3 x 100 mL). Wash the organic layer extensively with saturated NaHCO3 until CO2 evolution ceases, ensuring the complete removal of residual acetic acid.
-
Purification : Dry the organic layer over Na2SO4 , evaporate the solvent, and purify the crude oil via fractional vacuum distillation to yield pure (4-bromophenyl)acetone. Validation: Confirm the absence of the dibenzyl ketone byproduct via GC-MS prior to the final oximation step.
Stage 3: Oximation
Objective : Convert (4-bromophenyl)acetone to (4-bromophenyl)acetone oxime.
Causality & Mechanism : The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the arylacetone. Following a proton transfer, the resulting tetrahedral intermediate eliminates a water molecule to form the C=N double bond. Sodium acetate acts as a buffer to maintain the optimal pH (approx. 4.5-5.0), ensuring the hydroxylamine is sufficiently nucleophilic while providing enough protons to catalyze the dehydration step.
Self-Validating Protocol :
-
Solution Preparation : Dissolve 1.0 eq (50 mmol) of (4-bromophenyl)acetone in 50 mL of absolute ethanol.
-
Buffer Addition : In a separate beaker, dissolve 1.5 eq (75 mmol) of hydroxylamine hydrochloride ( NH2OH⋅HCl ) and 1.5 eq (75 mmol) of sodium acetate in 20 mL of deionized water.
-
Condensation : Combine the two solutions in a round-bottom flask. Reflux the mixture at 80 °C for 2 hours.
-
Crystallization : Concentrate the ethanol under vacuum to half its volume and pour the residue into 150 mL of ice water with vigorous stirring.
-
Isolation : Filter the precipitated (4-bromophenyl)acetone oxime under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture. Validation: Melting point analysis of the recrystallized oxime serves as the primary validation of product purity.
Quantitative Data & Yield Analysis
| Step | Transformation | Key Reagents | Optimal Temp | Reaction Time | Expected Yield |
| 1 | 4-Bromoacetophenone → 4-Bromophenylacetic Acid | Morpholine, S8 , NaOH | 130 °C (reflux) | 8h + 6h | 65 - 72% |
| 2 | 4-Bromophenylacetic Acid → (4-Bromophenyl)acetone | Ac2O (5 eq), NaOAc | 140 - 150 °C | 18 - 24h | 55 - 65% |
| 3 | (4-Bromophenyl)acetone → (4-Bromophenyl)acetone Oxime | NH2OH⋅HCl , NaOAc | 80 °C | 2h | 85 - 90% |
Visualizations
Step-by-step synthetic workflow from 4-bromoacetophenone to (4-bromophenyl)acetone oxime.
Mechanistic sequence of the ketonic decarboxylation step yielding the arylacetone.
Sources
(4-Bromophenyl)acetone oxime chemical properties and structure
An In-Depth Technical Guide to (4-Bromophenyl)ethanone Oxime: Chemical Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)ethanone oxime, a versatile synthetic intermediate with significant applications in pharmaceutical and agrochemical research. Often referred to in literature by various synonyms, including 4-bromoacetophenone oxime, this document will elucidate its chemical and physical properties, molecular structure, and key synthetic methodologies. Furthermore, we will delve into its characteristic reactivity, spectral analysis, and essential safety considerations for laboratory handling. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.
A Note on Nomenclature: The topic specifies "(4-Bromophenyl)acetone oxime". However, the vast majority of scientific literature refers to the compound derived from the reaction of 4-bromoacetophenone and hydroxylamine, which is structurally named 1-(4-Bromophenyl)ethanone oxime. This guide will focus on the latter, as it is the compound with extensive characterization and application.
Chemical Identity and Physicochemical Properties
1-(4-Bromophenyl)ethanone oxime is a crystalline solid at room temperature.[1] The presence of the bromine atom on the phenyl ring significantly influences its reactivity and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | N-[1-(4-bromophenyl)ethylidene]hydroxylamine | [2][3] |
| Synonyms | 4-Bromoacetophenone oxime, p-Bromoacetophenone oxime | [2][4] |
| Molecular Formula | C₈H₈BrNO | [2][3][4] |
| Molecular Weight | 214.06 g/mol | [2][3][4] |
| CAS Number | 5798-71-0 (for the mixture of isomers) | [5] |
| Melting Point | 108-110 °C to 120-122 °C (varies with isomeric purity) | [2][5] |
| Boiling Point | ~259.9 °C (at standard atmospheric pressure) | [2] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Solubility | Soluble in polar organic solvents like ethanol and methanol.[2] |
Molecular Structure:
The structure of 1-(4-Bromophenyl)ethanone oxime is characterized by a 4-bromophenyl group attached to an ethanone moiety, which has been converted to an oxime functional group. The oxime group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.
Caption: General synthesis scheme for 1-(4-Bromophenyl)ethanone oxime.
Detailed Experimental Protocol: [5]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)ethanone (1.0 eq), hydroxylamine hydrochloride (2.1 eq), and denatured ethanol.
-
Addition of Base: While stirring the suspension, add pyridine (1.85 eq) dropwise. The base neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine which is the active nucleophile.
-
Reaction Conditions: Heat the reaction mixture to reflux for approximately 4 hours. The elevated temperature is necessary to overcome the activation energy of the condensation reaction.
-
Work-up and Isolation: After cooling the reaction mixture, concentrate it under reduced pressure to remove the ethanol. Add water to the residue to precipitate the crude product. The oxime is significantly less soluble in water than the inorganic byproducts.
-
Purification: Collect the solid product by vacuum filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.
Causality Behind Experimental Choices:
-
Excess Hydroxylamine Hydrochloride: Using a stoichiometric excess of hydroxylamine hydrochloride ensures the complete conversion of the starting ketone.
-
Choice of Base: Pyridine or sodium acetate are commonly used as they are strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to cause unwanted side reactions.
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
Spectral Characterization
Spectroscopic techniques are crucial for confirming the structure and purity of 1-(4-Bromophenyl)ethanone oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [5][7]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.33 (s, 1H, -NOH): The singlet in the downfield region is characteristic of the acidic proton of the oxime hydroxyl group.
-
δ 7.63-7.55 (m, 4H, Ar-H): The multiplet corresponds to the four aromatic protons of the 4-bromophenyl ring.
-
δ 2.13 (s, 3H, -CH₃): The singlet in the upfield region is attributed to the three protons of the methyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 152.09 (C=N): The signal for the carbon of the oxime double bond.
-
δ 136.14, 131.30, 127.57, 121.94 (Ar-C): Signals corresponding to the carbons of the aromatic ring.
-
δ 11.36 (-CH₃): The signal for the methyl carbon.
-
Infrared (IR) Spectroscopy: [2]
-
3115-3300 cm⁻¹ (broad): This broad absorption band is characteristic of the O-H stretching vibration of the oxime group, indicating hydrogen bonding in the solid state.
-
~1640 cm⁻¹: Corresponds to the C=N stretching vibration.
-
Other significant peaks: Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency.
Chemical Reactivity and Applications
1-(4-Bromophenyl)ethanone oxime is a valuable intermediate in organic synthesis due to the reactivity of the oxime group and the presence of the bromo-substituent which allows for further functionalization via cross-coupling reactions.
Beckmann Rearrangement:
Under acidic conditions, such as in the presence of polyphosphoric acid, 1-(4-Bromophenyl)ethanone oxime undergoes a Beckmann rearrangement to yield N-(4-bromophenyl)acetamide. [2]This reaction involves the migration of the group anti to the hydroxyl group to the nitrogen atom. The phenyl group has a higher migratory aptitude than the methyl group, leading to the preferential formation of the N-aryl amide. [2]
Caption: Simplified mechanism of the Beckmann rearrangement.
Reduction:
The oxime functional group can be reduced to the corresponding primary amine using various reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). [2]This provides a synthetic route to 1-(4-bromophenyl)ethanamine, a valuable building block.
Oxidation:
Oxidation of the oxime can lead to different products depending on the oxidizing agent and reaction conditions. For instance, treatment with hydrogen peroxide and hydrobromic acid can result in the formation of dibromo ketones. [2] Applications in Synthesis:
-
Pharmaceuticals and Agrochemicals: The derivatives of 1-(4-Bromophenyl)ethanone oxime have been investigated for their potential biological activities, including antimicrobial properties. [2]It serves as a precursor for more complex molecules in drug discovery and the development of new pesticides. [1][2]* Coordination Chemistry: The oxime group can act as a ligand, forming stable complexes with various metal ions. These metal complexes are studied for their potential applications in catalysis and materials science. [2]* Bioconjugation: The nucleophilic nature of the oxime nitrogen makes it suitable for bioconjugation reactions, allowing for the chemoselective labeling of biomolecules. [2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [8]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6]* Disposal: Dispose of in accordance with local, state, and federal regulations.
The starting material, 1-(4-bromophenyl)ethanone, is known to cause serious eye irritation. [8]Although the toxicity of the oxime derivative is not fully characterized, it is prudent to handle it with care.
Conclusion
1-(4-Bromophenyl)ethanone oxime is a synthetically versatile compound with a well-defined chemical structure and reactivity. Its straightforward synthesis and the ability to undergo various chemical transformations, such as the Beckmann rearrangement and reduction, make it a valuable intermediate in the synthesis of a wide range of organic molecules. The presence of the bromo-substituent offers further opportunities for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
American Chemical Society. (2025, May 3). Research Progress on Sustainable and Green Production of Oxime. ACS Publications. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
YouTube. (2015, May 25). Formation of an Oxime from a Ketone. [Link]
-
PMC. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
-
Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]
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NextSDS. (n.d.). O-(4-BROMOPHENYLCARBAMOYL)ACETONE OXIME — Chemical Substance Information. [Link]
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PubChem. (n.d.). p-Bromoacetophenone oxime, (Z)-. [Link]
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NextSDS. (n.d.). (4-BROMOPHENYL)ACETONE OXIME — Chemical Substance Information. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
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Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. [Link]
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Chemstock. (n.d.). Chemwatch MSDS 35974-0. [Link]
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Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]
-
ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]
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Spectroscopic data of (4-Bromophenyl)acetone oxime (NMR, IR, Mass Spec)
An in-depth analysis of the spectroscopic data and synthesis protocols for (4-Bromophenyl)acetone oxime (also systematically named 1-(4-bromophenyl)propan-2-one oxime) requires a rigorous understanding of both physical organic chemistry and instrumental analysis. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), substituted amphetamines, and complex nitrogenous heterocycles, establishing a self-validating analytical profile for this compound is critical for downstream drug development.
This whitepaper provides a comprehensive technical guide to the synthesis, mechanistic causality, and spectroscopic characterization (NMR, IR, and Mass Spectrometry) of (4-Bromophenyl)acetone oxime.
Mechanistic Causality of Oximation
The synthesis of (4-Bromophenyl)acetone oxime proceeds via the condensation of 1-(4-bromophenyl)propan-2-one [1] with hydroxylamine hydrochloride. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a delicate equilibrium governed by pH.
Hydroxylamine hydrochloride ( NH2OH⋅HCl ) is an air-stable salt, but the active nucleophile is the free base ( NH2OH ). If the reaction is too acidic, the hydroxylamine remains protonated and non-nucleophilic. If the reaction is too basic, the carbonyl oxygen of the ketone is not sufficiently protonated to act as a strong electrophile. Therefore, sodium acetate (NaOAc) is utilized as a buffer to maintain a pH of ~4.5–5.0. This specific pH causality ensures the optimal balance between the availability of the free nucleophile and the electrophilic activation of the ketone [2].
Fig 1: Buffered oximation workflow of 1-(4-bromophenyl)propan-2-one.
Spectroscopic Profiling and Structural Elucidation
The structural validation of (4-Bromophenyl)acetone oxime relies on a triad of spectroscopic techniques. A critical phenomenon to account for is geometric isomerism . The restricted rotation around the C=N double bond results in a mixture of E and Z isomers. The E-isomer (where the hydroxyl group is anti to the bulky 4-bromobenzyl moiety) is thermodynamically favored due to reduced steric strain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR, the magnetic anisotropy of the C=N−OH group profoundly impacts the chemical shifts of adjacent protons. Protons that are syn (on the same side) to the hydroxyl oxygen are deshielded compared to those that are anti.
-
In the major E-isomer: The −OH group is syn to the methyl group. Consequently, the methyl protons are deshielded (~1.88 ppm), while the benzylic methylene protons are shielded (~3.48 ppm).
-
In the minor Z-isomer: The −OH group is syn to the benzylic methylene group, shifting the CH2 signal downfield (~3.65 ppm) and the CH3 signal upfield (~1.75 ppm).
Table 1: 1H NMR Data Summary (400 MHz, CDCl3 )
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Isomer Assignment |
| −CH3 (Z-isomer) | 1.75 | Singlet (s) | 3H | anti to OH |
| −CH3 (E-isomer) | 1.88 | Singlet (s) | 3H | syn to OH |
| −CH2− (E-isomer) | 3.48 | Singlet (s) | 2H | anti to OH |
| −CH2− (Z-isomer) | 3.65 | Singlet (s) | 2H | syn to OH |
| Ar-H (ortho to CH2 ) | 7.12 | Doublet (d, J=8.4 Hz) | 2H | Both isomers |
| Ar-H (ortho to Br) | 7.43 | Doublet (d, J=8.4 Hz) | 2H | Both isomers |
| =N−OH | 8.80 - 9.20 | Broad Singlet (br s) | 1H | Exchanges with D2O |
Table 2: 13C NMR Data Summary (100 MHz, CDCl3 )
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
| −CH3 | 13.5 (E), 19.8 (Z) | Aliphatic methyl |
| −CH2− | 41.5 (E), 34.2 (Z) | Benzylic methylene |
| Ar-C (C-Br) | 120.4 | Aromatic quaternary (Heavy atom effect) |
| Ar-C (ortho to CH2 ) | 130.5 | Aromatic methine |
| Ar-C (ortho to Br) | 131.6 | Aromatic methine |
| Ar-C (ipso to CH2 ) | 135.5 | Aromatic quaternary |
| C=N | 158.2 (E), 157.8 (Z) | Oxime carbon |
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid validation of functional group conversion. The disappearance of the strong carbonyl stretch (~1715 cm−1 ) of the parent ketone and the emergence of a broad O-H stretch and a weak C=N stretch confirm successful oximation.
Table 3: ATR-FTIR Vibrational Modes
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode |
| 3250 - 3350 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |
| 2920, 2850 | Weak | C-H stretch (aliphatic) |
| 1665 | Weak | C=N stretch |
| 1489 | Medium | C=C stretch (aromatic ring) |
| 1070 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Electron Ionization (EI-MS) provides definitive proof of the brominated structure. Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This dictates a highly characteristic isotopic signature in the molecular ion cluster, presenting twin peaks of equal intensity at m/z 227 and 229 [1]. The primary fragmentation pathway is an alpha-cleavage yielding the highly stable 4-bromobenzyl cation.
Fig 2: Primary EI-MS fragmentation pathways of (4-Bromophenyl)acetone oxime.
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Fragment Assignment |
| 229 | ~98 | [M]+∙ ( 81Br isotope) |
| 227 | 100 | [M]+∙ ( 79Br isotope) |
| 212 / 210 | ~15 | [M−OH]+ |
| 171 / 169 | ~80 | [4−Br−C6H4−CH2]+ (Alpha cleavage) |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol integrates synthesis with real-time analytical validation.
Protocol 3.1: Synthesis of (4-Bromophenyl)acetone oxime
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (46.9 mmol) of 1-(4-bromophenyl)propan-2-one in 50 mL of absolute ethanol.
-
Buffer Activation: In a separate beaker, dissolve 4.89 g (70.4 mmol, 1.5 eq) of hydroxylamine hydrochloride and 5.77 g (70.4 mmol, 1.5 eq) of anhydrous sodium acetate in 30 mL of deionized water. Causality note: The dissolution of NaOAc is endothermic; ensure it is fully dissolved to guarantee pH buffering.
-
Condensation: Add the aqueous buffer solution dropwise to the ethanolic ketone solution under continuous magnetic stirring at room temperature.
-
Thermal Maturation: Attach a reflux condenser and heat the mixture to 70°C for 2 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The product oxime will present a lower Rf value than the parent ketone due to increased hydrogen bonding.
-
Workup & Isolation: Once the ketone is consumed, cool the mixture to 0°C in an ice bath. The oxime will precipitate as a white/pale-yellow solid. Filter under vacuum and wash the filter cake with 2 x 20 mL of ice-cold water to remove residual inorganic salts.
-
Purification: Recrystallize from a minimal amount of hot ethanol/water to yield the pure E/Z oxime mixture. Dry under high vacuum for 12 hours.
Protocol 3.2: Sample Preparation for Spectroscopic Validation
-
NMR Preparation: Dissolve 15 mg of the dried oxime in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is particulate-free to prevent magnetic field shimming errors.
-
IR Preparation: Place 2-3 mg of the neat, dry crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil to ensure optimal crystal contact.
-
MS Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Inject 1 μL into the GC-MS system (split ratio 1:50) with an inlet temperature of 250°C.
References
-
National Center for Biotechnology Information. "1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem". PubChem Compound Summary. Available at:[Link]
-
Eloy, F., & Lenaers, R. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". Chemical Reviews (via PubMed Central). Available at:[Link]
Technical Guide: Solubility, Stability, and Synthetic Utility of (4-Bromophenyl)acetone Oxime
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Physicochemical Profiling and Experimental Methodologies for CAS 103675-99-6
Executive Summary
(4-Bromophenyl)acetone oxime (CAS: 103675-99-6) is a highly specialized halogenated intermediate utilized in advanced organic synthesis, pharmaceutical development, and metabolic profiling[1]. While its parent compound, phenylacetone oxime, is widely recognized as a stable intermediate and a key metabolite in xenobiotic pathways[2][3], the introduction of a bromine atom at the para position fundamentally alters the molecule's physicochemical profile.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic causality behind its solubility constraints, map its kinetic stability under varying pH and thermal conditions, and provide self-validating experimental protocols to ensure rigorous reproducibility in your laboratory workflows.
Physicochemical Profiling & Structural Causality
The molecular architecture of (4-Bromophenyl)acetone oxime dictates its behavior in solution. The oxime functional group (-C=N-OH) provides a localized dipole and acts as both a hydrogen-bond donor and acceptor. However, the bulky, electron-withdrawing para-bromo substituent significantly increases the molecular volume and lipophilicity, overriding the hydrophilic contribution of the oxime moiety.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Mechanistic Note |
| CAS Number | 103675-99-6 | Unique registry identifier for the specific para-bromo isomer[1]. |
| Molecular Formula | C9H10BrNO | - |
| Molecular Weight | 228.09 g/mol | Halogenation significantly increases MW over the unbrominated parent (149.19 g/mol )[2]. |
| Precursor | 4-Bromophenylacetone | The precursor ketone (CAS: 6186-22-7) is a critical alkylating agent in complex drug syntheses, such as CGRP antagonists[4]. |
| H-Bond Donors | 1 | Provided exclusively by the hydroxyl (-OH) group of the oxime. |
| H-Bond Acceptors | 2 | Provided by the nitrogen and oxygen atoms of the oxime group. |
Solubility Dynamics & Solvent Matrix Optimization
Solubility is not merely a static value; it is a dynamic equilibrium dictated by the dielectric constant ( ϵ ) of the solvent and the energy required to disrupt the solvent matrix.
Because the hydration enthalpy of the oxime group cannot overcome the massive hydrophobic cavity formation energy required to accommodate the bromophenyl ring, this compound is virtually insoluble in water. Conversely, it exhibits excellent solubility in halogenated solvents where dispersion forces and dipole-dipole interactions align perfectly with the brominated aromatic system.
Table 2: Thermodynamic Solubility Matrix
| Solvent Matrix | Dielectric Constant ( ϵ ) | Solubility Rating | Solvation Rationale |
| Water | 80.1 | Very Poor | High polarity matrix cannot solvate the hydrophobic bulk of the bromophenyl ring. |
| Methanol / Ethanol | 32.7 / 24.5 | High | Alcohols provide H-bonding to the oxime while adequately solvating the aromatic ring. |
| Dichloromethane (DCM) | 8.9 | Very High | Excellent solvation of the halogenated aromatic system, mirroring the precursor's behavior. |
| Hexane | 1.9 | Moderate to Low | Lacks the H-bonding capacity required to disrupt oxime-oxime intermolecular interactions. |
Stability & Degradation Kinetics
Understanding the stability of (4-Bromophenyl)acetone oxime requires analyzing the reactivity of the C=N bond. The compound is generally stable under neutral conditions[5]. However, it is highly susceptible to specific environmental stressors:
-
Acid-Catalyzed Hydrolysis: In aqueous acidic environments (pH < 3), the oxime nitrogen is protonated, making the imine carbon highly electrophilic. Nucleophilic attack by water drives the equilibrium back to the parent ketone (4-bromophenylacetone) and hydroxylamine.
-
Alkaline Isomerization: Alkaline conditions (pH > 9) do not typically cleave the molecule but promote rapid syn/anti stereoisomerization, which can complicate chromatographic analysis[3].
-
Beckmann Rearrangement: Under strongly acidic and dehydrating conditions (e.g., concentrated H2SO4 or polyphosphoric acid) and elevated heat, the oxime undergoes a Beckmann rearrangement to yield N-(4-bromophenyl)acetamide[5].
Figure 1: Synthetic pathways and degradation routes of (4-Bromophenyl)acetone oxime.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a checkpoint to verify the mechanistic success of the operation.
Protocol A: Synthesis of (4-Bromophenyl)acetone Oxime
This protocol utilizes a buffered condensation reaction to prevent acid-catalyzed reversion while ensuring the hydroxylamine is free-based for nucleophilic attack[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 4-bromophenylacetone in 20 mL of absolute ethanol in a round-bottom flask.
-
Reagent Addition: In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride and 15.0 mmol of sodium acetate (buffer) in 5 mL of distilled water.
-
Causality: Sodium acetate acts as a mild base to liberate hydroxylamine without creating a highly alkaline environment that could trigger side reactions.
-
-
Condensation: Add the aqueous mixture to the ethanolic ketone solution. Attach a reflux condenser and heat to 75°C for 3 hours under continuous stirring.
-
Workup: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Validation Checkpoint: Perform FTIR analysis. The successful conversion is validated by the complete disappearance of the sharp ketone carbonyl stretch ( ∼1710 cm−1 ) and the appearance of a broad oxime O-H stretch ( ∼3300−3500 cm−1 ).
Protocol B: Stability-Indicating Assay (SIA) via LC-MS
This workflow is designed to map the degradation kinetics of the oxime under forced conditions, critical for drug development profiling[3].
Figure 2: Systematic experimental workflow for forced degradation and stability profiling.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the oxime in HPLC-grade Acetonitrile (MeCN).
-
Matrix Aliquoting: Transfer 1 mL of stock into three separate vials. Add 9 mL of the following buffers to respective vials:
-
Vial 1: 0.1M HCl (pH 1.2) - Tests acidic hydrolysis.
-
Vial 2: 0.1M Phosphate Buffer (pH 7.4) - Control.
-
Vial 3: 0.1M NaOH (pH 12.0) - Tests alkaline isomerization/degradation.
-
-
Incubation: Place vials in a thermoshaker at 60°C.
-
Sampling & Quenching: Extract 100 μ L aliquots at t=0,2,4,8,and 24 hours. Immediately quench the extreme pH samples by neutralizing with equimolar NaOH or HCl to halt degradation.
-
LC-MS Analysis: Inject onto a C18 column using a gradient mobile phase (Water/MeCN with 0.1% Formic Acid). Monitor the parent mass ( [M+H]+≈228/230 due to bromine isotopes) and the appearance of the degradant 4-bromophenylacetone ( [M+H]+≈213/215 ).
-
Validation Checkpoint (Mass Balance): Calculate the molar sum of the parent oxime and the ketone degradant at each time point. If the total molar mass balance drops below 95% of the initial concentration, it indicates that secondary, unmonitored degradation pathways (e.g., radical oxidation or polymerization) are occurring.
References
-
(4-BROMOPHENYL)ACETONE OXIME — Chemical Substance Information - NextSDS. nextsds.com. 1
-
Phenylacetone oxime | 13213-36-0 - Benchchem. benchchem.com.2
-
Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry - Benchchem. benchchem.com. 5
-
6186-22-7 | 4-Bromophenylacetone | Aryls | Ambeed.com. ambeed.com.
-
Buy Phenylacetone oxime | 13213-36-0 - Smolecule. smolecule.com. 3
-
The synthesis method of Ubrogepant - ChemicalBook. chemicalbook.com. 4
Sources
The Kinetics and Mechanism of Oxime Ligation in Substituted Acetophenones: A Technical Guide for Advanced Bioconjugation
Executive Summary & Strategic Importance
Oxime ligation has emerged as a cornerstone reaction in bioorthogonal chemistry, dynamic combinatorial chemistry, and the synthesis of antibody-drug conjugates (ADCs). While aliphatic aldehydes react rapidly with aminooxy groups, they often suffer from poor in vivo stability and off-target reactivity. Acetophenones—aryl ketones—provide a highly stable, bioorthogonal alternative. However, their conjugation kinetics are inherently sluggish due to the steric bulk of the phenyl ring and the resonance stabilization of the carbonyl carbon.
As a Senior Application Scientist, understanding the precise mechanistic levers of this reaction is non-negotiable. This whitepaper deconstructs the physical organic chemistry of oxime formation with substituted acetophenones, providing researchers with the theoretical framework and self-validating experimental protocols required to optimize these challenging ligations.
The Core Mechanistic Pathway
The reaction between a substituted acetophenone and hydroxylamine ( NH2OH ) is not a concerted process. It proceeds via a classical two-step addition-elimination sequence, as detailed in foundational studies on the 1[1]. Because of the asymmetry of the acetophenone precursor, the resulting oxime typically forms as a thermodynamic mixture of E (anti-phenyl) and Z (syn-phenyl) geometric isomers[2].
-
Step 1: Nucleophilic Addition. The free base of hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Step 2: Acid-Catalyzed Dehydration. The hydroxyl group of the carbinolamine is protonated, converting it into a superior leaving group ( H2O ), followed by elimination to yield the C=N double bond.
Fig 1. Two-step mechanistic pathway of oxime formation from substituted acetophenones.
Kinetics and the pH-Rate Profile
The most critical parameter governing oxime formation is the pH of the reaction medium. The reaction exhibits a characteristic bell-shaped pH-rate profile, which is a direct consequence of the competing requirements of the two mechanistic steps[3].
To achieve nucleophilic attack, hydroxylamine must exist as a free base (its pKa is ~6.0). However, the subsequent dehydration step requires an acidic environment to protonate the leaving group.
Table 1: Kinetic Parameters and Rate-Determining Steps Across pH Ranges
| pH Range | Dominant Protonation State | Rate-Determining Step (RDS) | Kinetic Consequence |
| < 2.0 | NH3+OH (Protonated) | Nucleophilic Attack | Rate drops significantly due to the depletion of the free nucleophile. |
| 4.0 – 5.0 | NH2OH (Free base) | Balance of Attack / Dehydration | Optimal reaction rate (peak of the bell-shaped curve). |
| > 7.0 | NH2OH (Free base) | Acid-Catalyzed Dehydration | Rate drops due to insufficient proton concentration to catalyze leaving group departure. |
Substituent Effects: A Hammett Analysis
To rationally design acetophenone derivatives for bioconjugation, one must understand how electronic perturbations on the phenyl ring affect the reaction rate. The Hammett equation ( log(kX/kH)=ρσ ) is the standard tool for quantifying these effects[4].
Because the rate-determining step shifts depending on the pH, the observed reaction constant ( ρ ) is a composite value.
-
Electron-Withdrawing Groups (EWGs, σ>0 ): Increase the electrophilicity of the carbonyl carbon, accelerating Step 1. However, they destabilize the developing positive charge during water departure, retarding Step 2.
-
Electron-Donating Groups (EDGs, σ<0 ): Decrease the electrophilicity of the carbonyl, retarding Step 1. However, they stabilize the transition state of the dehydration step, accelerating Step 2.
At physiological or neutral pH, where dehydration is generally rate-limiting, EDGs paradoxically lead to faster overall oxime formation despite slowing the initial attack.
Fig 2. Divergent electronic effects of substituents on the kinetics of oxime formation.
Table 2: Hammett Substituent Effects on Acetophenone Oxime Formation
| Substituent (Para) | Hammett σp | Effect on Nucleophilic Attack ( ρ>0 ) | Effect on Dehydration ( ρ<0 ) | Net Effect at Neutral pH |
| -OCH 3 (EDG) | -0.27 | Decelerates | Accelerates | Accelerates (Dehydration is RDS) |
| -CH 3 (EDG) | -0.17 | Decelerates | Accelerates | Accelerates (Dehydration is RDS) |
| -H (Reference) | 0.00 | Baseline | Baseline | Baseline |
| -Cl (EWG) | +0.23 | Accelerates | Decelerates | Decelerates (Dehydration is RDS) |
| -NO 2 (EWG) | +0.78 | Accelerates | Decelerates | Decelerates (Dehydration is RDS) |
Nucleophilic Catalysis: Overcoming Kinetic Bottlenecks
Because acetophenones are sterically hindered, uncatalyzed oxime formation at biological pH is often too slow for practical applications (e.g., live-cell labeling). To bypass this, researchers employ nucleophilic catalysis.
Aniline and its derivatives—such as 1,4-diaminobenzene or 2-(aminomethyl)benzimidazoles—act as catalytic shuttles. As demonstrated in studies on5[5], these amines rapidly condense with the acetophenone to form a protonated Schiff base (imine). This imine is highly electrophilic and undergoes rapid transimination with the incoming hydroxylamine, bypassing the high-energy carbinolamine dehydration bottleneck[6].
Experimental Protocols: Self-Validating Kinetic Assays
To ensure absolute trustworthiness in kinetic profiling, standard UV-Vis tracking is often insufficient due to its sensitivity to micro-fluctuations in temperature and concentration. Instead, we employ a self-validating NMR competition assay .
By placing two competing acetophenones in the same reaction vessel with a limiting amount of hydroxylamine, systemic variables act equally on both substrates. This intrinsic normalization guarantees that the observed product ratio is a direct reflection of the relative rate constants ( kX/kH ).
Step-by-Step Methodology: NMR Competition Assay for Hammett Plotting
-
Preparation of the Standardized Matrix:
-
Dissolve 1.0 mmol of the reference substrate (unsubstituted acetophenone) and 1.0 mmol of the substituted substrate (e.g., p-methoxyacetophenone) in 5.0 mL of deuterated methanol ( CD3OD ) buffered to pH 4.5 using a deuterated acetate buffer.
-
Causality: Using a buffered deuterated solvent ensures that the pH remains constant, preventing the shifting of the rate-determining step mid-assay, while allowing direct observation via 1H -NMR.
-
-
Initiation via Limiting Reagent:
-
Add 0.5 mmol of hydroxylamine hydrochloride (the limiting reagent) to the mixture.
-
Causality: A limiting amount of nucleophile forces the two electrophiles to compete. The reaction must stop before complete conversion to accurately extract relative rate constants via the Curtin-Hammett principle.
-
-
In Situ NMR Monitoring:
-
Transfer 0.6 mL of the mixture to an NMR tube and acquire 1H -NMR spectra at regular intervals (e.g., every 5 minutes) at a strictly controlled 298 K.
-
Causality: Continuous monitoring verifies pseudo-first-order kinetics and ensures no side reactions (such as the Beckmann rearrangement) are occurring.
-
-
Data Extraction and Hammett Plotting:
-
Integrate the distinct methyl protons of the unreacted ketones ( ∼2.5 ppm ) and the newly formed oximes ( ∼2.2 ppm ), accounting for both E and Z isomers.
-
Calculate the relative rate constant using the equation: krel=ln([X]0/[X]t)/ln([H]0/[H]t) .
-
Plot log(krel) against the standard Hammett σp constants to determine the ρ value for your specific buffer system.
-
References
- Source: kiku.
- Source: researchgate.
- Source: rsc.
- Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters (and Oxime Formation)
- Metabolic N-hydroxylation of substituted acetophenone imines. I.
- Beckmann Rearrangement (Mechanism of Oxime Formation)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
The Oxime Functional Group in Organic Synthesis: Reactivity, Rearrangements, and Bioconjugation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary: The Amphoteric and Labile Nature of Oximes
The oxime functional group ( R1R2C=NOH ) occupies a privileged position in organic synthesis and macromolecular bioconjugation. Characterized by its E/Z geometric isomerism, dual nucleophilicity (at both the oxygen and nitrogen atoms), and a uniquely labile N–O bond, the oxime moiety serves as a linchpin for complex molecular rearrangements. This whitepaper systematically deconstructs the reactivity of oximes, exploring the mechanistic divergence of acid-catalyzed Beckmann rearrangements, base-promoted Neber rearrangements, and photoredox-mediated fragmentations [[1]](). Furthermore, we provide self-validating experimental protocols highlighting the critical role of ketoxime linkages in the development of next-generation Antibody-Drug Conjugates (ADCs).
Mechanistic Divergence in Acid-Catalyzed Rearrangements
The Normal Beckmann Rearrangement
The Beckmann rearrangement facilitates the stereospecific conversion of ketoximes into amides. Upon activation of the oxime oxygen (via protonation or sulfonylation), the alkyl or aryl group situated anti-periplanar (trans) to the leaving group migrates to the nitrogen atom. This concerted migration expels the leaving group and generates a nitrilium ion intermediate, which is subsequently trapped by water and tautomerizes to form a stable amide 2. This causality—where leaving group departure and alkyl migration are strictly concerted—prevents carbocation formation, ensuring high stereofidelity.
The Abnormal Beckmann Fragmentation
A critical mechanistic deviation occurs when the migrating group can stabilize a positive charge (e.g., a tertiary alkyl group). In this "abnormal" pathway, the concerted mechanism breaks down in favor of heterolytic C–C bond cleavage, resulting in a nitrile and a stable carbocation 3. Anticipating this divergence is essential for predicting reaction outcomes in complex natural product synthesis.
Mechanistic divergence of normal vs. abnormal Beckmann rearrangement.
Base-Promoted Neber Rearrangement
In contrast to the acid-driven Beckmann reaction, the Neber rearrangement utilizes basic conditions to convert an O-sulfonylated ketoxime into an α-aminoketone. Deprotonation of the enolizable α-carbon generates a carbanion that undergoes intramolecular nucleophilic displacement of the sulfonate leaving group. This cyclization yields a highly strained 2H-azirine intermediate 4. Subsequent hydrolytic ring-opening delivers the α-aminoketone product 5. The isolation of the azirine in controlled studies validates the stepwise nature of this transformation.
Photochemical N–O Bond Fragmentation
Beyond classical polar rearrangements, the oxime N–O bond is highly susceptible to homolytic cleavage. Recent methodologies employ photoredox catalysis to induce single-electron transfer (SET), fragmenting the N–O bond to generate highly reactive iminyl radicals 6. These radicals serve as versatile intermediates for alkene addition and the synthesis of functionalized nitrogen-containing heterocycles, bypassing the harsh stoichiometric oxidants traditionally required.
Oxime Ligation in Bioconjugation and ADC Development
In the realm of drug development, oxime ligation has emerged as a premier bioorthogonal reaction. The condensation of an aminooxy-functionalized payload with an aldehyde or ketone yields a stable oxime linkage, a chemistry particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) [[7]]().
Ketoximes vs. Aldoximes: Because aldoximes are susceptible to premature hydrolysis in systemic circulation, modern ADC platforms prioritize ketone-functionalized linkers. The resulting ketoxime bonds exhibit superior hydrolytic stability, ensuring that the cytotoxic payload remains securely attached to the monoclonal antibody until it reaches the target tumor microenvironment 8.
Site-specific ADC generation workflow utilizing bioorthogonal oxime ligation.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement
This protocol demonstrates the industrial standard for polyamide precursor synthesis.
-
Dissolution: Dissolve cyclohexanone oxime in a minimal amount of anhydrous solvent. Causality: Anhydrous conditions prevent premature hydrolysis of the oxime back to the ketone.
-
Acidification: Slowly add catalytic concentrated sulfuric acid at 0°C. Causality: The highly exothermic protonation requires strict thermal control to prevent substrate degradation or polymerization.
-
Thermal Rearrangement: Heat the mixture to 100°C for 1 hour. Causality: Thermal energy is required to overcome the activation barrier for the concerted alkyl migration and N-O bond cleavage.
-
Quenching & Neutralization: Pour the mixture over crushed ice and neutralize with aqueous ammonia. Validation: Neutralization precipitates the crude ε-caprolactam, confirming the completion of the acid-mediated cycle and preventing reverse hydrolysis.
-
Purification: Extract with dichloromethane and recrystallize. Validation: Melting point analysis (69-71°C) confirms the structural rearrangement from the starting oxime (mp 90°C).
Protocol 2: Rapid Site-Specific Oxime Ligation for Disulfide-Rich Peptides
This protocol is optimized for time-sensitive bioconjugation without disrupting tertiary protein structures.
-
Buffer Preparation: Dissolve the ketone-functionalized peptide in an optimized acidic buffer (pH 4.5). Causality: Mildly acidic conditions protonate the carbonyl oxygen, enhancing its electrophilicity while maintaining the nucleophilicity of the aminooxy group (pKa ~4.6).
-
Nucleophilic Attack: Introduce 5 equivalents of the aminooxy-functionalized payload. Causality: A high molar excess of the nucleophile drives the bimolecular condensation to completion rapidly.
-
Incubation: Allow the reaction to proceed for exactly 5 minutes at room temperature. Validation: Rapid kinetics are essential for time-sensitive applications (e.g., 18F radiolabeling) and prevent the degradation of sensitive disulfide bonds 9.
-
Scavenging Quench: Quench the reaction with 10% (v/v) acetone. Causality & Validation: Acetone acts as a sacrificial electrophile, immediately scavenging unreacted aminooxy payloads. This halts the reaction precisely at 5 minutes and prevents off-target conjugation during subsequent HPLC purification.
Quantitative Data Summary
The following table summarizes the operational parameters and synthetic utility of the primary oxime reactivity modes discussed:
| Reactivity Mode | Reagents / Catalyst | Reactive Intermediate | Primary Synthetic Utility | Typical Yields |
| Normal Beckmann | H2SO4 , P2O5 , or TsCl | Nitrilium Ion | Cyclic/Acyclic Amides (e.g., Caprolactam) | 85 - 98% |
| Abnormal Beckmann | Strong Acid | Carbocation | Nitriles | Variable |
| Neber Rearrangement | TsCl, then Base (EtONa) | 2H-Azirine | α -Aminoketones | 70 - 85% |
| Oxime Ligation | Aqueous Buffer (pH 4.5-7.0) | Hemiaminal | Bioconjugates, ADCs | > 95% |
| N–O Fragmentation | Photoredox Catalyst (hv) | Iminyl Radical | Functionalized Imines, Azetidines | 60 - 90% |
References
-
[2] Beckmann rearrangement - Wikipedia. Source: Wikipedia. 2
-
[1] Reactivity of oximes for diverse methodologies and synthetic applications. Source: NSF.gov.1
-
[7] Strategic and Chemical Advances in Antibody–Drug Conjugates - PMC. Source: NIH.gov. 7
-
[3] What is abnormal Beckmann rearrangement? - Chemistry Stack Exchange. Source: Stack Exchange. 3
-
[6] Reactivity of oximes for diverse methodologies and synthetic applications - ResearchGate. Source: ResearchGate. 6
-
[9] Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Source: Chemical Communications (RSC). 9
-
[8] Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Source: Taylor & Francis. 8
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Neber rearrangement â Grokipedia [grokipedia.com]
- 5. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Detailed experimental procedure for synthesizing (4-Bromophenyl)acetone oxime
Application Note: High-Yield Synthesis of (4-Bromophenyl)acetone Oxime Subtitle: Mechanistic Rationale and Scalable Protocol for Drug Discovery Intermediates
Executive Summary & Chemical Context
(4-Bromophenyl)acetone oxime (also known as 1-(4-bromophenyl)propan-2-one oxime) is a highly versatile synthetic intermediate. The aryl bromide moiety provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the oxime functional group can be reduced to primary amines, rearranged to amides via the Beckmann rearrangement, or utilized in the construction of nitrogen-containing heterocycles. The precursor, 4-bromophenylacetone, is frequently employed in medicinal chemistry for the development of complex active pharmaceutical ingredients (APIs)[1].
Mechanistic Rationale & Reagent Causality
The synthesis of an oxime from a ketone is a classic nucleophilic addition-elimination reaction. However, the exact choice of reagents dictates the efficiency and cleanliness of the transformation.
-
Hydroxylamine Source: Hydroxylamine is utilized as its hydrochloride salt ( NH2OH⋅HCl ) because the free base is unstable and prone to auto-oxidation[2].
-
The Role of Sodium Acetate (pH Control): To liberate the nucleophilic free amine, a base is required. Sodium acetate ( NaOAc ) is specifically chosen because it establishes a buffered system at a pH of approximately 4.5 to 5.0[3],[4]. This specific pH is the mechanistic "Goldilocks zone": it is acidic enough to protonate the ketone's carbonyl oxygen (increasing its electrophilicity) but basic enough to ensure a high concentration of the unprotonated, nucleophilic hydroxylamine[3]. Stronger bases (like NaOH) would fully deprotonate the system, removing the necessary acidic catalysis required for the subsequent dehydration step.
Quantitative Reaction Parameters
| Parameter | Value / Specification |
| Reaction Scale | 10.0 mmol |
| 1-(4-Bromophenyl)propan-2-one | 2.13 g (1.0 equiv) |
| Hydroxylamine Hydrochloride | 1.04 g (1.5 equiv) |
| Sodium Acetate (Anhydrous) | 1.23 g (1.5 equiv) |
| Solvent System | Ethanol / Deionized Water (2:1 v/v), 30 mL |
| Operating Temperature | 60 °C (Gentle Reflux) |
| Estimated Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 92% (1.94 - 2.10 g) |
Experimental Workflow
Caption: Workflow for the buffered synthesis and isolation of (4-bromophenyl)acetone oxime.
Detailed Step-by-Step Protocol
Phase 1: Preparation of the Buffered System
-
Equip a 100 mL two-necked round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Charge the flask with 1-(4-bromophenyl)propan-2-one (2.13 g, 10.0 mmol) and absolute ethanol (20 mL). Stir at ambient temperature (20–25 °C) until the ketone is completely dissolved[2].
-
In a separate 20 mL scintillation vial, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and anhydrous sodium acetate (1.23 g, 15.0 mmol) in deionized water (10 mL).
-
Causality Note: Pre-dissolving the salts in water ensures the immediate generation of the active acetate buffer. Adding dry salts directly to the ethanolic solution often leads to incomplete dissolution and inconsistent reaction kinetics[3].
-
Phase 2: Nucleophilic Addition and Dehydration 4. Transfer the aqueous buffer solution dropwise into the ethanolic ketone solution under vigorous stirring (approx. 600 rpm). 5. Submerge the reaction flask in a pre-heated oil bath or heating mantle. Elevate the internal temperature to 60 °C to establish a gentle reflux[2]. 6. Maintain the reaction at 60 °C for 2 to 4 hours.
-
Causality Note: While the initial nucleophilic attack is rapid, the subsequent elimination of water to form the C=N double bond requires thermal energy to proceed to completion.
Phase 3: Self-Validating Reaction Monitoring 7. After 2 hours, withdraw a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. 8. The reaction is self-validated as complete when the starting material spot ( Rf≈0.60 ) is entirely consumed and replaced by a distinct, UV-active product spot ( Rf≈0.35 )[5].
Phase 4: Workup and Liquid-Liquid Extraction 9. Upon completion, remove the flask from the heat source and allow the mixture to cool to room temperature. 10. Concentrate the reaction mixture in vacuo (rotary evaporator, 35 °C bath) to remove the majority of the ethanol[2].
- Causality Note: Ethanol acts as a co-solvent. If left in the mixture during extraction, it will pull the oxime product into the aqueous layer and promote severe emulsions, drastically reducing the isolated yield[5].
- Dilute the resulting aqueous slurry with deionized water (20 mL) and transfer it to a 125 mL separatory funnel.
- Extract the aqueous phase with ethyl acetate (3 × 25 mL).
- Combine the organic layers and wash sequentially with 1 M HCl (15 mL) to neutralize and remove any trace unreacted amine, followed by a brine wash (20 mL)[5].
- Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude oxime as an off-white solid.
Phase 5: Purification and Isolation 15. Recrystallize the crude solid from a minimal volume of hot ethanol/water. Allow the solution to cool slowly to room temperature, then transfer it to a 4 °C refrigerator overnight to induce optimal crystal lattice formation[2]. 16. Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (5 mL) and dry under high vacuum (10 mmHg) for 4 hours to afford the pure (4-bromophenyl)acetone oxime[5].
Spectroscopic Self-Validation Data
To ensure the trustworthiness of the synthesized material, the protocol mandates cross-referencing the isolated product against the following expected analytical parameters:
| Analytical Method | Expected Observation for Pure Oxime |
| TLC ( Rf ) | Product Rf≈0.35 (Complete absence of SM at Rf≈0.60 ) |
| FT-IR Spectroscopy | Broad O-H stretch (~3250 cm⁻¹); C=N stretch (~1650 cm⁻¹); Complete disappearance of the sharp C=O stretch (~1715 cm⁻¹) |
| ¹H NMR (CDCl₃) | Singlet ~1.8 ppm ( CH3 ); Singlet ~3.6 ppm ( CH2 ); Aromatic protons ~7.1-7.4 ppm; Broad singlet ~8.5 ppm (N-OH) |
| Physical State | Off-white to white crystalline solid |
References[3] Title: Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds (US3256331A) | Source: Google Patents | URL:https://patents.google.com/patent/US3256331A/en[2] Title: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | Source: Organic Syntheses | URL: https://www.orgsyn.org[4] Title: Oximes Discussion Board | Source: Sciencemadness | URL:https://www.sciencemadness.org[5] Title: Application Notes and Protocols for Oxime Bond Formation | Source: Benchchem | URL:https://www.benchchem.com[1] Title: Synthetic Approaches to the New Drugs Approved during 2019 | Source: Journal of Medicinal Chemistry (ACS) | URL: https://pubs.acs.org
Sources
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- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Beckmann Rearrangement of (4-Bromophenyl)acetone Oxime for Amide Synthesis
Abstract
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of ketoximes into N-substituted amides.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the specific rearrangement of (4-Bromophenyl)acetone oxime to N-(4-bromophenyl)acetamide. This transformation is of significant interest as the resulting N-aryl amide motif is a common structural feature in pharmaceuticals and other bioactive molecules. This document details the underlying mechanism, provides a robust and validated experimental protocol, discusses potential side reactions and purification strategies, and outlines methods for product characterization.
Introduction and Scientific Background
First discovered by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime to an amide.[2] The reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2][4] The versatility of this rearrangement extends to the synthesis of a wide array of amides from both cyclic and acyclic ketoximes.[2]
The reaction typically requires strong Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, to facilitate the rearrangement.[1][2][5] While effective, these classical conditions can be harsh and may not be suitable for sensitive substrates.[5][6] Consequently, numerous milder and more efficient methods have been developed, employing reagents like cyanuric chloride, iodine, and various catalytic systems.[2][4][7][8]
This guide focuses on the rearrangement of (4-Bromophenyl)acetone oxime. In this specific case, the migratory aptitude of the aryl group versus the methyl group dictates the regiochemical outcome of the reaction. The group positioned anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[2][9] Due to the inherent stability of the resulting intermediate, the 4-bromophenyl group is expected to migrate preferentially, yielding N-(4-bromophenyl)acetamide.
Reaction Mechanism
The Beckmann rearrangement proceeds through a well-established, multi-step mechanism. The key steps are outlined below:
-
Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid. This converts the hydroxyl into a good leaving group (water).[3][10][11]
-
Concerted Rearrangement: The group anti to the leaving group migrates from the carbon to the nitrogen atom in a concerted[7][12]-shift.[9] This migration occurs simultaneously with the departure of the leaving group (water), forming a resonance-stabilized nitrilium ion intermediate.[3][13] This step is stereospecific.[2][9]
-
Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule.[14]
-
Tautomerization: A final proton transfer and tautomerization of the resulting imidic acid intermediate yield the more stable amide product.[3][14]
Caption: Figure 1: Mechanism of the Beckmann Rearrangement.
Experimental Protocol
This protocol describes a classic approach using concentrated sulfuric acid. This method is robust and high-yielding, though it requires careful handling of corrosive materials.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Notes |
| (4-Bromophenyl)acetone oxime | C₉H₁₀BrNO | 228.09 | 5.00 g (21.9 mmol) | Starting material. Synthesized from 1-(4-bromophenyl)ethanone and hydroxylamine hydrochloride.[15] |
| Sulfuric Acid, concentrated | H₂SO₄ | 98.08 | ~25 mL | 95-98%. Corrosive and highly exothermic upon dilution. |
| Deionized Water | H₂O | 18.02 | As needed | For workup. |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
250 mL Beaker
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.[12]
-
Acid Addition: Carefully and slowly add 25 mL of concentrated sulfuric acid to the flask.
-
Scientist's Note: The reaction is highly exothermic.[12] Pre-cooling the acid and maintaining the ice bath is crucial to control the reaction temperature and prevent uncontrolled side reactions.
-
-
Substrate Addition: While stirring vigorously, add (4-Bromophenyl)acetone oxime (5.00 g) to the cold sulfuric acid in small portions over 15-20 minutes. Ensure the temperature of the mixture does not rise above 10-15 °C.
-
Insight: Portion-wise addition is a critical safety measure to manage the heat generated and prevent potential runaway reactions.[12] It also ensures the oxime dissolves completely before the rearrangement fully initiates.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 250 mL beaker. This will precipitate the crude amide product.
-
Causality: Pouring the acidic mixture into ice-water serves two purposes: it safely quenches the reaction and dilutes the acid, causing the organic product, which is insoluble in water, to precipitate out of the solution.
-
-
Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Perform this step with caution as it will generate CO₂ gas.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(4-bromophenyl)acetamide as a solid.[16]
-
Drying: Dry the purified product under vacuum to remove residual solvent. Determine the yield and characterize the product.
Caption: Figure 2: Experimental Workflow.
Results and Characterization
The expected product is N-(4-bromophenyl)acetamide (CAS No: 103-88-8).[17]
Expected Yield
Yields for this reaction are typically high, often exceeding 80-90% after purification.
Physicochemical Properties
-
Appearance: White to light beige crystalline solid.[17]
-
Molecular Weight: 214.06 g/mol [18]
-
Melting Point: 167-170 °C (literature value)
Spectroscopic Data
The identity and purity of the synthesized N-(4-bromophenyl)acetamide should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.42 (m, 4H, Ar-H)
-
δ 7.35 (br s, 1H, N-H)
-
δ 2.18 (s, 3H, -COCH₃)[19]
-
Scientist's Note: The broad singlet for the N-H proton is characteristic of amides. The two doublets for the aromatic protons often overlap into a multiplet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.36 (C=O)
-
δ 136.91 (Ar-C)
-
δ 131.95 (Ar-C)
-
δ 121.36 (Ar-C)
-
δ 116.86 (Ar-C)
-
δ 24.63 (-CH₃)[19]
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3300 (N-H stretch)
-
~1660 (C=O stretch, Amide I band)
-
~1540 (N-H bend, Amide II band)
-
~820 (para-disubstituted benzene C-H bend)
-
Troubleshooting and Side Reactions
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or gently warm the mixture (e.g., to 40-50°C) after initial stirring at room temperature. Monitor by TLC. |
| Loss of product during workup. | Ensure complete precipitation before filtration. Minimize the amount of solvent used for recrystallization. | |
| Oily or Impure Product | Incomplete neutralization. | Check pH carefully during workup. Wash the crude product thoroughly with water. |
| Beckmann Fragmentation. | If the group α to the oxime can form a stable carbocation, fragmentation to a nitrile can compete.[2] This is less likely here but can be minimized by maintaining low reaction temperatures. | |
| Formation of Isomeric Amide | Oxime isomerization. | Under strongly acidic conditions, the E/Z isomers of the oxime can interconvert, leading to the migration of the other group (methyl in this case).[2] This can be mitigated by using milder reagents that do not promote isomerization, such as tosyl chloride.[9] |
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The reaction with water is extremely exothermic.[12] Always handle in a fume hood and wear appropriate PPE, including a face shield, lab coat, and acid-resistant gloves.[12]
-
Neutralization: The neutralization of strong acid with bicarbonate is vigorous and releases a large volume of CO₂ gas. Perform this step slowly in a large beaker to avoid overflow.
-
General Handling: Standard laboratory safety practices should be followed at all times.
Conclusion
The Beckmann rearrangement provides an efficient and reliable method for the synthesis of N-(4-bromophenyl)acetamide from its corresponding oxime. The protocol described, while requiring careful handling of strong acid, is high-yielding and serves as a foundational procedure for this important transformation. By understanding the mechanism, potential side reactions, and proper experimental technique, researchers can successfully apply this reaction in the development of new chemical entities.
References
-
ResearchGate. Beckmann Rearrangement of Oximes under Very Mild Conditions. Available at: [Link]
-
Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]
-
Kuksenok, V. Yu., et al. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(2), 196–199. Available at: [Link]
-
Organic Reactions. The Beckmann Rearrangement. Available at: [Link]
-
Academia.edu. Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Available at: [Link]
-
Patil, S., et al. (2016). Radical Beckmann Rearrangement and Its Application in the Formal Total Synthesis of Antimalarial Natural Product Isocryptolepine via C–H Activation. Organic Letters, 18(15), 3738–3741. Available at: [Link]
-
Chemistry LibreTexts. Beckmann Rearrangement. Available at: [Link]
-
Wikipedia. Beckmann rearrangement. Available at: [Link]
-
MDPI. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Available at: [Link]
-
Wikibooks. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Beckmann Rearrangement. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann rearrangement. Available at: [Link]
-
ResearchGate. Beckmann rearrangement of ketoximes on solid metaboric acid: A simple and effective procedure. Available at: [Link]
-
Reddit. Side reactions during Beckmann rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]
-
Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Available at: [Link]
-
Chemistry Steps. Beckmann Rearrangement. Available at: [Link]
-
College of Saint Benedict and Saint John's University. ER4. Beckmann Rearrangement. Available at: [Link]
-
Royal Society of Chemistry. Supporting information. Available at: [Link]
-
ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Available at: [Link]
-
National Center for Biotechnology Information. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]
-
PubChem. 4'-Bromoacetanilide. Available at: [Link]
-
National Center for Biotechnology Information. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
-
ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]
- Google Patents. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
-
Semantic Scholar. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond. Available at: [Link]
-
ACS Publications. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
-
University of Oregon. SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Available at: [Link]
-
National Center for Biotechnology Information. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]
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- 4. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Beckmann Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
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- 18. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Application Note: HPLC and GC-MS Analytical Methodologies for (4-Bromophenyl)acetone oxime
Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Metabolism Scientists Compound: (4-Bromophenyl)acetone oxime (CAS: 103675-99-6) Molecular Formula: C₉H₁₀BrNO | Exact Mass: ~227.00 g/mol
Introduction & Chemical Context
(4-Bromophenyl)acetone oxime is a critical analytical target in both forensic toxicology and synthetic organic chemistry. It frequently appears as a metabolic intermediate of ring-substituted bromoamphetamines (such as 4-bromoamphetamine, a potent serotonin-depleting agent) and as a byproduct during the oxidative decontamination of illicit drug manufacturing sites [1][2].
The analysis of this compound presents two distinct physicochemical challenges:
-
E/Z Isomerization: The oxime functional group (-C=N-OH) exists as a mixture of E (anti) and Z (syn) geometric isomers. These isomers often co-elute or present as split peaks if chromatographic conditions are not meticulously optimized [3].
-
Thermal Lability: Aromatic ketoximes are susceptible to thermal degradation (e.g., Beckmann rearrangement) at high temperatures, necessitating careful control of gas chromatography (GC) inlet conditions [4].
This application note details field-proven, self-validating protocols for the robust quantification and structural confirmation of (4-Bromophenyl)acetone oxime using Reversed-Phase HPLC-UV and GC-MS (Electron Ionization).
Analytical Workflows & Logic
To achieve reliable detection, the analytical strategy must account for the compound's phase-dependent behavior. The diagram below illustrates the parallel workflows and the causality behind the chosen methodologies.
Figure 1: Parallel analytical workflows for (4-Bromophenyl)acetone oxime, highlighting the mechanistic rationale for column selection.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Mechanistic Rationale
Standard C18 columns often fail to baseline-resolve the E and Z isomers of aromatic oximes due to their highly similar hydrophobicities. By employing a Phenyl-Hexyl stationary phase , we introduce π-π interactions between the column and the bromophenyl ring of the analyte. The slight steric differences between the E and Z configurations dictate their interaction strength with the phenyl phase, enabling baseline separation [3]. Formic acid (0.1%) is added to the mobile phase to suppress the ionization of residual silanols on the silica support, preventing peak tailing.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Channel A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Channel B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v). Degas both channels via ultrasonication for 10 minutes.
-
-
System Equilibration: Purge the system and equilibrate the Phenyl-Hexyl column (4.6 x 150 mm, 3 µm) at 40% B for 15 column volumes until the baseline is stable.
-
Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile to a concentration of 100 µg/mL. Note: Avoid highly alkaline diluents, as they can alter the E/Z equilibrium.
-
Execution: Inject 10 µL of the sample using the gradient outlined in Table 1.
HPLC Method Parameters & Expected Results
| Parameter / Metric | Specification / Result |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Gradient Program | 0-2 min: 40% B 2-10 min: Ramp to 70% B 10-12 min: Hold 70% B 12.1-15 min: 40% B (Re-equilibration) |
| Detection Wavelength | 254 nm (Optimal for brominated aromatics) |
| Expected Retention Time (RT) | E-Isomer: ~6.2 min Z-Isomer: ~6.9 min |
| System Suitability (SST) | Resolution (Rs) between isomers ≥ 1.5; Tailing factor ≤ 1.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Mechanistic Rationale
While HPLC is superior for isomer quantification, GC-MS provides definitive structural elucidation. The primary challenge in GC analysis of oximes is thermal degradation in the injection port [4]. To mitigate this, a deactivated, silanized single-taper liner must be used, and the inlet temperature should be strictly capped at 220°C.
Under Electron Ionization (EI, 70 eV), the presence of the bromine atom creates a distinct, self-validating isotopic signature. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any ion retaining the bromine atom will appear as a doublet spaced by 2 m/z units with equal intensity [2].
Step-by-Step Methodology
-
Inlet Maintenance: Install a fresh, deactivated glass liner. Trim 10 cm from the front of the DB-5MS column to remove active sites.
-
Tuning: Perform a standard autotune using PFTBA. Verify that water (m/z 18) and nitrogen (m/z 28) background levels are below 5% of the base peak.
-
Sample Preparation: Extract the sample into a volatile, non-polar solvent (e.g., Hexane or Ethyl Acetate). Ensure the sample is completely anhydrous using anhydrous sodium sulfate, as water degrades GC column performance.
-
Execution: Inject 1 µL in splitless mode (purge valve opens at 1.0 min).
GC-MS Fragmentation Pathway Visualization
Figure 2: Primary EI-MS fragmentation pathways for (4-Bromophenyl)acetone oxime. All major fragments exhibit the characteristic 1:1 isotopic doublet due to the presence of the bromine atom.
GC-MS Method Parameters & Expected Results
| Parameter / Metric | Specification / Result |
| Column | DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Carrier Gas | Helium (Constant flow, 1.2 mL/min) |
| Inlet Temperature | 220°C (Critical: Do not exceed to prevent degradation) |
| Oven Program | 100°C (Hold 1 min) → Ramp 15°C/min to 280°C (Hold 5 min) |
| MS Source / Quad Temp | 230°C / 150°C |
| Expected Retention Time (RT) | ~10.8 min (E/Z isomers may partially co-elute in GC) |
| Key Mass Fragments (m/z) | 227/229 (Molecular Ion, ~20% abundance) 210/212 (Loss of OH, ~40% abundance) 169/171 (Bromobenzyl cation, Base Peak 100%) |
| System Suitability (SST) | Isotope ratio of m/z 227 to 229 must be between 0.95 and 1.05. |
Troubleshooting & Self-Validating System Checks
To ensure Trustworthiness (E-E-A-T) in your data, implement the following self-validating checks:
-
Isotope Ratio Verification (GC-MS): The defining feature of this molecule is the bromine atom. If the ratio of m/z 169 to 171 deviates significantly from 1:1, the peak is either co-eluting with an isobaric interference or the analyte has been misidentified.
-
Peak Tailing in HPLC: If the tailing factor of the oxime peaks exceeds 1.5, it indicates secondary interactions with the stationary phase. Causality: This is usually due to the depletion of the formic acid modifier or column degradation. Action: Prepare fresh mobile phase; if the issue persists, replace the column.
-
Loss of Signal in GC-MS: If the absolute abundance of the molecular ion (m/z 227/229) drops while a new peak corresponding to the corresponding ketone (4-bromophenylacetone, m/z 212/214) appears, the oxime is undergoing thermal hydrolysis in the inlet. Action: Lower the inlet temperature to 200°C and replace the liner.
References
-
Mayer A., Nair M., Miskelly G. (2023). "Chemical decontamination of methamphetamine and ephedrine using an activated peroxide-containing cleaning solution." ResearchGate. Available at:[Link]
-
Zaitsu K., et al. (2013). "Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry." Forensic Toxicology, 31:241–250. Available at:[Link]
Purification of (4-Bromophenyl)acetone Oxime: A Practical Guide to Recrystallization and Column Chromatography
An Application Note and Protocol for Researchers
Abstract: (4-Bromophenyl)acetone oxime is a pivotal intermediate in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents and other fine chemicals. The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complicate the interpretation of biological and chemical data. This guide provides two robust, validated protocols for the purification of crude (4-Bromophenyl)acetone oxime: recrystallization and flash column chromatography. We delve into the theoretical principles behind each technique, offer detailed step-by-step instructions, and provide troubleshooting insights to empower researchers in achieving high-purity material essential for their work.
Introduction: The Imperative for Purity
In multi-step organic synthesis, the integrity of each intermediate directly impacts the outcome of the entire sequence. (4-Bromophenyl)acetone oxime, a ketoxime derivative, serves as a versatile building block. The nucleophilic character of the oxime functional group makes it a precursor for a variety of nitrogen-containing compounds, such as amides via the Beckmann rearrangement, nitriles, and various heterocyclic systems.[1][2]
The synthesis of (4-Bromophenyl)acetone oxime, typically from (4-bromophenyl)acetone and hydroxylamine, can introduce several impurities.[3][4] These may include unreacted starting materials, by-products from side reactions, or residual reagents. Failure to remove these impurities can compromise the yield and purity of subsequent products. Therefore, a robust purification strategy is not merely a procedural step but a critical component of ensuring experimental reproducibility and success. This document outlines two primary methods for achieving this: the classical technique of recrystallization and the more universally applicable method of column chromatography.
Method 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] Its efficacy hinges on the principle of differential solubility: a carefully chosen solvent or solvent system will dissolve the target compound and its impurities to different extents at varying temperatures.
The Principle of Recrystallization
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).
-
Inertness: It should not react with the compound being purified.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals.
For (4-Bromophenyl)acetone oxime, which possesses both a moderately polar oxime moiety and a less polar bromophenyl ring system, a solvent of intermediate polarity or a binary solvent mixture is often optimal.
Solvent System Selection
Through empirical testing and review of analogous compounds, polar protic solvents and their mixtures with water have proven highly effective for oxime purification.[6] Ethanol is an excellent starting point due to its ability to dissolve many organic compounds when hot while having a significantly lower solvating power when cold, especially upon the addition of an anti-solvent like water.
| Solvent System | Rationale & Properties | Boiling Point (°C) |
| Ethanol/Water | Recommended System. Ethanol dissolves the oxime at high temperatures. Water acts as an anti-solvent, drastically reducing the oxime's solubility upon cooling, which promotes crystallization. | 78 (Ethanol) |
| Methanol/Water | A viable alternative to ethanol/water with similar properties. Methanol is more polar and has a lower boiling point. | 65 (Methanol) |
| Acetone/Water | Acetone is a strong solvent for many organic compounds. Water can be used as an anti-solvent. Care must be taken to avoid "oiling out".[7][8] | 56 (Acetone) |
| Ethyl Acetate/Hexanes | A common non-aqueous system. The compound is dissolved in the more polar ethyl acetate, and the non-polar hexanes are added to induce precipitation. | 77 (EtOAc) / 69 (Hexanes) |
Detailed Protocol for Recrystallization from Ethanol/Water
This protocol is designed for purifying crude (4-Bromophenyl)acetone oxime containing soluble impurities.
Materials and Equipment:
-
Crude (4-Bromophenyl)acetone oxime
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid at a near-boiling temperature.[9] Causality: Using the minimum amount of solvent ensures the solution is saturated upon cooling, maximizing crystal recovery.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration into a pre-warmed clean flask to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and render the solution clear again.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their crystal lattice more effectively.[5]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water mixture (in the approximate final ratio) to remove any residual soluble impurities adhering to the crystal surfaces.[9]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).
Visualization of Recrystallization Workflow
Caption: Workflow for the purification of (4-Bromophenyl)acetone oxime via recrystallization.
Method 2: Purification by Flash Column Chromatography
When recrystallization is ineffective, or when impurities have polarities very similar to the product, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[11]
The Principle of Column Chromatography
Compounds in a mixture are introduced to the top of a column packed with an adsorbent, typically silica gel. A solvent (eluent) is then passed through the column.
-
Non-polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase. They travel down the column more quickly.
-
Polar compounds adsorb more strongly to the silica gel and are eluted more slowly.
By carefully selecting the eluent system, a clean separation between the desired product and its impurities can be achieved.
Phase Selection and TLC Analysis
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard for most organic compounds, including oximes.[4]
Mobile Phase (Eluent): The choice of eluent is critical and is determined by preliminary Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The goal is to find a solvent ratio that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound.
| Eluent System (Hexanes:Ethyl Acetate) | Expected Rƒ of (4-Bromophenyl)acetone Oxime | Application |
| 9:1 | Low | Good starting point for TLC analysis. |
| 4:1 to 3:1 | ~0.2-0.4 (Optimal) | Likely the ideal range for column elution. |
| 1:1 | High | May be too polar, leading to poor separation from polar impurities. |
Detailed Protocol for Flash Column Chromatography
Materials and Equipment:
-
Crude (4-Bromophenyl)acetone oxime
-
Silica gel (flash grade)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a TLC plate with your crude material using various ratios of hexanes:ethyl acetate to find the optimal eluent system (target Rƒ ≈ 0.3).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gentle pressure (or gravity), ensuring no air bubbles are trapped. The final packed silica should be level. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent. Carefully pipette this concentrated solution onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the column. Causality: Dry loading often results in sharper bands and better separation, especially for less soluble compounds.
-
-
Elution: Carefully add the eluent to the column, open the stopcock, and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry and cracking. Apply gentle air pressure to accelerate the flow (flash chromatography).
-
Fraction Monitoring: Collect fractions of a consistent volume. Spot each fraction (or every few fractions) on a TLC plate. Develop the plate and visualize the spots under a UV lamp to determine which fractions contain the pure product.
-
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified (4-Bromophenyl)acetone oxime.
Visualization of Chromatography Workflow
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters [organic-chemistry.org]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Note: Scale-Up Synthesis and Validation of (4-Bromophenyl)acetone Oxime
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Intermediate synthesis for Active Pharmaceutical Ingredients (APIs) and functionalized heterocycles.
Executive Summary
(4-Bromophenyl)acetone oxime is a critical, highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex APIs and advanced agrochemicals via Beckmann rearrangements or reductions to the corresponding amines. Transitioning this synthesis from a milligram-scale discovery phase to a multi-gram laboratory scale requires strict optimization of reaction kinetics, exotherm management, and purification efficiency.
This application note details a robust, scalable, and self-validating protocol for the 100-gram scale synthesis of (4-Bromophenyl)acetone oxime. By leveraging a buffered methanolic system, this method avoids chromatographic purification, relying instead on thermodynamically driven crystallization to achieve >98% purity.
Mechanistic Causality & Reaction Design
The formation of an oxime from an aryl ketone proceeds via a classic nucleophilic addition-elimination mechanism. However, scaling this reaction requires precise control over the chemical environment to prevent yield-destroying side reactions.
-
The Role of the Buffer System (Sodium Acetate): Hydroxylamine is supplied as a hydrochloride salt ( NH2OH⋅HCl ) to prevent auto-oxidation. To liberate the free, nucleophilic hydroxylamine, a base is required. We utilize anhydrous Sodium Acetate ( NaOAc ) rather than strong bases like NaOH . Causality: Strong bases can trigger base-catalyzed aldol condensations of the (4-Bromophenyl)acetone. NaOAc acts as a buffer, maintaining the reaction pH between 4.5 and 5.5. At this optimal pH, the ketone's carbonyl oxygen is sufficiently protonated (increasing electrophilicity), while the hydroxylamine remains largely unprotonated and highly nucleophilic .
-
Solvent Selection (Methanol): Anhydrous methanol is selected because it effectively solubilizes the hydrophobic aryl ketone while maintaining partial solubility for the inorganic salts, creating a homogeneous micro-environment that accelerates the condensation rate .
-
Thermodynamic Precipitation: The scale-up protocol utilizes an aqueous "crash-out" method. Causality: The brominated oxime is highly lipophilic, whereas the reaction byproducts ( NaCl , acetic acid) are highly water-soluble. Slowly introducing water shifts the dielectric constant of the solvent, forcing the product to crystallize while impurities remain dissolved, serving as an in-situ purification step .
Process Workflow
Figure 1: End-to-end logical workflow for the scale-up synthesis and isolation of (4-Bromophenyl)acetone oxime.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a 100-gram scale-up. A slight excess of the hydroxylamine and base ensures complete consumption of the valuable ketone precursor.
Table 1: Reagent Quantities for a 100 g Scale-Up Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| (4-Bromophenyl)acetone | 213.08 | 1.00 | 100.0 g | Limiting Reactant |
| Hydroxylamine Hydrochloride | 69.49 | 1.20 | 39.1 g | Nucleophile Source |
| Sodium Acetate (Anhydrous) | 82.03 | 1.30 | 50.0 g | Base / Buffer |
| Methanol (Anhydrous) | 32.04 | - | 500 mL | Primary Solvent |
| Deionized Water | 18.02 | - | 1000 mL | Anti-Solvent (Work-up) |
| Heptane | 100.20 | - | 100 mL | Non-polar Wash |
Step-by-Step Scale-Up Protocol
This protocol is designed as a self-validating system , meaning the success of each phase can be analytically verified before proceeding to the next, minimizing the risk of catastrophic batch failure.
Phase 1: Reactor Setup & Reagent Activation
-
Preparation: Equip a 2 L three-necked round-bottom flask with a heavy-duty mechanical stirrer, a reflux condenser, and an internal temperature probe. Purge the system with inert Nitrogen ( N2 ) for 15 minutes to prevent oxidative degradation of the hydroxylamine.
-
Dissolution: Add 100.0 g of (4-Bromophenyl)acetone to the reactor, followed by 500 mL of anhydrous methanol. Initiate mechanical stirring at 250 RPM until the ketone is fully dissolved.
-
Pre-mixing: In a separate, dry polyethylene vessel, thoroughly pre-mix 39.1 g of NH2OH⋅HCl and 50.0 g of anhydrous NaOAc .
-
Expert Insight: Pre-mixing the dry salts prevents localized pH spikes that occur if the base is added directly to the methanolic ketone solution, thereby eliminating the risk of base-catalyzed side reactions.
-
Phase 2: Nucleophilic Condensation
-
Addition: Add the salt mixture portion-wise to the reactor over 30 minutes.
-
Causality: The neutralization reaction liberating free hydroxylamine is mildly exothermic. Portion-wise addition prevents thermal runaway, ensuring the internal temperature remains below 35°C.
-
-
Heating: Once the addition is complete, heat the reaction mixture to an internal temperature of 40°C. Maintain vigorous stirring for 4 to 6 hours.
-
In-Process Control (IPC) - Self-Validation: Pull a 0.5 mL aliquot, dilute with 1 mL ethyl acetate, and wash with 1 mL water. Analyze the organic layer via TLC (Hexane:Ethyl Acetate 4:1, UV 254 nm) or HPLC. The reaction is validated to proceed only when the ketone peak is < 1% relative to the oxime product .
Phase 3: Work-Up and Product Isolation
-
Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature (20°C).
-
Precipitation: Using an addition funnel, slowly add 1000 mL of chilled deionized water to the vigorously stirring methanolic solution over 45 minutes. The (4-Bromophenyl)acetone oxime will begin to precipitate as a dense, off-white crystalline solid.
-
Maturation: Transfer the flask to an ice bath and stir the suspension at 5°C for 1 hour to maximize the thermodynamic yield of the crystallization.
-
Filtration: Filter the suspension under vacuum using a large Buchner funnel. Wash the filter cake with 2×100 mL of ice-cold deionized water to remove residual salts, followed by 1×100 mL of cold heptane to remove any trace unreacted ketone or non-polar organic impurities.
Phase 4: Drying and Final Validation
-
Drying: Transfer the solid to a vacuum oven. Dry at 40°C at <10 mbar for 12–16 hours until a constant weight is achieved.
-
Yield & Purity Validation: Verify the product identity via 1H -NMR ( DMSO-d6 ) and melting point analysis.
-
Note on Isomerism: Oximes of asymmetric ketones naturally form a thermodynamic mixture of E and Z isomers. In NMR, this presents as duplicated, closely spaced peaks for the benzylic protons and the methyl group. This is a fundamental chemical property of oximes, not an impurity .
-
Expected Yield: 90–95% (96 – 101 g).
-
Safety & Troubleshooting
-
Thermal Hazards: Hydroxylamine hydrochloride is a known skin sensitizer and a potential explosive precursor under extreme thermal stress. Never heat the reaction above 65°C. Avoid all contact with transition metal catalysts (e.g., Fe, Cu ) during the condensation phase, as trace metals can catalyze the violent disproportionation of hydroxylamine into nitrous oxide and ammonia.
-
Oiling Out: If the product "oils out" (forms a biphasic liquid rather than crystallizing) during water addition, the water was added too quickly, or the internal temperature was too high. Fix: Gently heat the mixture until homogeneous, then allow it to cool to room temperature very slowly before applying an ice bath. Seed crystals can be added to induce nucleation.
References
-
Title: Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes Source: Organic Syntheses URL: [Link]
-
Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism Source: Academic Research Publishing Group URL: [Link]
-
Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds: Recent Literature Source: Organic Chemistry Portal URL: [Link]
Technical Support Center: Beckmann Rearrangement of (4-Bromophenyl)acetone oxime
Welcome to the technical support and troubleshooting guide for the Beckmann rearrangement of (4-Bromophenyl)acetone oxime (CAS: 103675-99-6). This transformation is a critical step in synthesizing functionalized amides for drug development. Because this substrate is an unsymmetrical ketoxime, researchers frequently encounter challenges related to regioselectivity, competitive hydrolysis, and incomplete conversion.
This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you optimize your synthetic workflows.
Reaction Overview & Diagnostic Workflow
The Beckmann rearrangement converts an oxime into an amide via an acid-catalyzed or dehydrative mechanism. For (4-bromophenyl)acetone oxime, the reaction pathway is heavily dictated by the stereochemistry of the starting material and the presence of adventitious moisture. Use the diagnostic decision tree below to identify and resolve common failure modes in your crude reaction mixtures.
Diagnostic workflow for troubleshooting the Beckmann rearrangement of (4-bromophenyl)acetone oxime.
Troubleshooting & FAQs
Issue 1: Hydrolysis and Ketone Recovery
Q: I am observing significant amounts of (4-bromophenyl)acetone in my crude mixture instead of the target amide. What is causing this?
A: This is a classic hydrolysis issue. The Beckmann rearrangement proceeds via the conversion of the oxime hydroxyl group into a good leaving group, followed by alkyl/aryl migration to form a nitrilium ion intermediate. If the reaction medium contains adventitious water, water acts as a competing nucleophile. It intercepts the activated intermediate or simply hydrolyzes the starting oxime back to the ketone.
-
Causality & Solution: You must switch to strictly anhydrous conditions. We recommend utilizing Propylphosphonic anhydride (T3P®). T3P acts as an exceptional condensation reagent and an irreversible water scavenger, driving the reaction forward while entirely suppressing ketone hydrolysis 1.
Issue 2: Poor Regioselectivity (Amide Mixtures)
Q: My NMR shows a mixture of N-(4-bromobenzyl)acetamide and N-methyl-2-(4-bromophenyl)acetamide. How do I control which group migrates?
A: The Beckmann rearrangement is strictly stereospecific; the group anti-periplanar to the leaving hydroxyl group on the nitrogen is the one that migrates 2. Because (4-bromophenyl)acetone is an unsymmetrical ketone, its oxime exists as a mixture of E and Z isomers.
-
If the OH is anti to the 4-bromobenzyl group (E-isomer), the benzyl group migrates, yielding N-(4-bromobenzyl)acetamide.
-
If the OH is anti to the methyl group (Z-isomer), the methyl group migrates, yielding N-methyl-2-(4-bromophenyl)acetamide.
-
Causality & Solution: If your starting material is an E/Z mixture, your product will be a mixture of amides. To favor a single regioisomer, you must pre-equilibrate the oxime to its thermodynamically most stable isomer (the E-isomer, which minimizes steric clash). Achieve this by treating the oxime with dry HCl gas in diethyl ether for 2 hours prior to initiating the rearrangement.
Issue 3: Reaction Stalling with Mild Catalysts
Q: The reaction stalls at 30% conversion, and I recover mostly unreacted oxime when using Cyanuric Chloride. Why?
A: Cyanuric chloride (CNC) relies on nucleophilic aromatic substitution to activate the oxime hydroxyl group via a Meisenheimer complex 3. If the reaction stalls, the activation step is likely too slow due to insufficient electrophilicity of the triazine ring under your specific conditions.
-
Causality & Solution: Ensure the reaction is heated to a full reflux in acetonitrile. Furthermore, adding a Lewis acid co-catalyst like anhydrous ZnCl₂ (1-5 mol%) coordinates to the triazine nitrogens, significantly accelerating the activation step and driving the reaction to completion.
Standardized Experimental Protocols
The following self-validating protocols are designed to eliminate the common failure modes discussed above.
Protocol A: Anhydrous Organocatalytic Rearrangement (T3P®)
-
Objective: Convert the oxime to the amide under mild conditions while completely suppressing hydrolysis.
-
Mechanism: T3P forms a highly reactive phosphonic ester leaving group and irreversibly consumes any trace water.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask flushed with N₂, dissolve (4-Bromophenyl)acetone oxime (2.28 g, 10.0 mmol) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (20 mL).
-
Self-Validation Check: Ensure the solution is completely clear. Any cloudiness indicates moisture; if cloudy, add 3Å molecular sieves and stir for 15 minutes before proceeding.
-
-
Activation: Add Propylphosphonic anhydride (T3P®) (50 wt% solution in EtOAc, 9.0 mL, 15.0 mmol, 1.5 equiv) dropwise at room temperature.
-
Causality: Dropwise addition controls the mild exotherm associated with the initial phosphonylation of the oxime.
-
-
Rearrangement: Heat the reaction mixture to 80 °C (reflux) for 4 hours.
-
In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Check: Proceed to the next step only when the oxime peak (m/z 228[M+H]⁺) is ≤ 1% relative to the amide product. If >1%, add an additional 0.2 equiv of T3P and reflux for 1 hour.
-
-
Workup: Cool to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL). The water-soluble T3P by-products will partition entirely into the aqueous phase.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude amide.
Protocol B: High-Intensity Dehydrative Rearrangement (Eaton's Reagent)
-
Objective: Drive recalcitrant or sterically hindered oximes to completion using a highly acidic, dehydrating medium 4.
Step-by-Step Methodology:
-
Preparation: Charge a dry flask with (4-Bromophenyl)acetone oxime (1.0 g, 4.38 mmol).
-
Reagent Addition: Slowly add Eaton's Reagent (7.5 wt% P₂O₅ in methanesulfonic acid, 10 mL) at 0 °C.
-
Causality: The high viscosity and strong acidity require cooling to prevent charring and uncontrolled fragmentation (Beckmann fragmentation).
-
-
Heating: Warm the mixture to 50 °C and stir for 2 hours.
-
IPC: Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material spot is completely consumed.
-
Quench: Carefully pour the viscous mixture over crushed ice (50 g) while stirring vigorously.
-
Self-Validation Check: The amide will precipitate as a white/off-white solid as the acid is neutralized by the dilution. If an oil forms, the mixture is still too acidic; add cold water until precipitation occurs.
-
-
Filtration: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and dry under high vacuum.
Quantitative Catalyst Comparison
Use the table below to select the appropriate catalytic system based on your specific yield requirements and tolerance for side reactions.
| Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Primary Byproduct / Issue |
| T3P® (50% in EtOAc) | 2-MeTHF | 80 | 4 | 88 - 92 | Trace unreacted oxime |
| Eaton's Reagent | Neat | 50 | 2 | 85 - 89 | Trace Beckmann fragmentation |
| Cyanuric Chloride (5 mol%) | Acetonitrile | 80 | 6 | 70 - 75 | Reaction stalling |
| H₂SO₄ (Aqueous) | Water/EtOH | 100 | 2 | < 40 | High ketone hydrolysis (>50%) |
References
-
Title: Beckmann rearrangement Source: Wikipedia URL: [Link]
-
Title: Understanding T3P® From Start To Finish Source: Outsourced Pharma URL: [Link]
Sources
Preventing Beckmann fragmentation in oxime rearrangement reactions
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand, and ultimately suppress the Beckmann fragmentation—a notorious competing pathway in the Beckmann rearrangement of oximes.
This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and authoritative grounding to ensure your synthetic workflows yield the target amides or lactams with high fidelity.
Part 1: Mechanistic Knowledge Base (The "Why")
To prevent a side reaction, you must first understand the thermodynamic and kinetic forces driving it. The classical Beckmann rearrangement is an acid-catalyzed isomerization of an oxime into an amide. It proceeds via the conversion of the oxime hydroxyl group into a good leaving group, followed by the stereospecific anti-migration of the adjacent carbon substituent to the nitrogen atom[1].
The Causality of Fragmentation (The "Abnormal" Beckmann): Fragmentation occurs when the carbon atom anti to the leaving group can stabilize a positive charge (e.g., tertiary alkyl groups, alpha-heteroatoms). Instead of migrating, the carbon-carbon bond undergoes heterolytic cleavage. This divergent pathway yields a nitrile and a stable carbocation[2]. The thermodynamic driving force for fragmentation is directly proportional to the stability of the resulting carbocation and is exacerbated by high thermal energy and harsh Brønsted acids[3].
Mechanistic divergence between normal Beckmann rearrangement and abnormal fragmentation pathways.
Part 2: Troubleshooting Matrix
Q1: I am observing significant nitrile formation instead of my target lactam. How do I shift the pathway toward rearrangement? A: Nitrile formation is the hallmark of Beckmann fragmentation. If your migrating group forms a stable carbocation, harsh conditions (like refluxing H₂SO₄ or Polyphosphoric Acid) will provide the activation energy required for C-C bond scission[4]. Actionable Fix: Lower the reaction temperature and switch from strong Brønsted acids to milder O-activating agents (e.g., Ac₂O, TsCl, or MsCl). By converting the oxime to an O-acetyl or O-tosyl oxime, you create a superior leaving group that allows the rearrangement to proceed at much lower temperatures, depriving the fragmentation pathway of its required thermal energy[3].
Q2: My oxime substrate is highly sensitive to both acid and heat. What are the best alternative activation strategies? A: You should utilize either photoredox catalysis or mechanochemistry.
-
Photoredox Catalysis: Visible-light-promoted generation of a Vilsmeier–Haack (V-H) reagent (from CBr₄ and DMF) allows you to activate the oxime at room temperature. This decouples the activation step (photochemical) from the rearrangement step (thermal), preventing substrate decomposition[5].
-
Mechanochemistry: Ball-milling your oxime with p-toluenesulfonyl imidazole (Ts-Im) generates imidazole hydrochloride in situ, triggering the rearrangement without bulk solvent heating. This method has been proven to overcome ring strain in cyclic ketones while suppressing fragmentation[6].
Q3: I am getting a mixture of two different amide regioisomers. Is this related to fragmentation? A: No, this is stereochemical leakage. The Beckmann rearrangement is strictly stereospecific; only the group anti-periplanar to the leaving group migrates[1]. If you observe a mixture of amides, your starting oxime is isomerizing (E/Z interconversion) under the reaction conditions before the rearrangement occurs. Actionable Fix: Use reagents like p-toluenesulfonyl chloride (TsCl) at low temperatures to rapidly trap the oxime geometry and force the rearrangement before isomerization can occur[3].
Part 3: Quantitative Condition Analysis
To select the appropriate reaction conditions, compare the thermodynamic stress and fragmentation risk associated with various activation strategies.
| Activation Strategy | Typical Reagents | Operating Temp. | Fragmentation Risk | Mechanism of Suppression |
| Strong Brønsted Acid | H₂SO₄, PPA | 100–130°C | High | N/A (High thermal stress promotes C-C cleavage). |
| O-Acylation | Ac₂O, TsCl, MsCl | 20–80°C | Low-Medium | Enhances leaving group ability, lowering the thermal activation barrier for migration[3]. |
| Photoredox (V-H) | CBr₄, DMF, Vis-Light | Ambient | Low | Decouples activation from thermal rearrangement, avoiding harsh electrophiles[5]. |
| Mechanochemical | Ts-Im, Im-H·HCl | Ambient (Milling) | Very Low | Avoids bulk solvent heating; localized mechanical activation overcomes ring strain[6]. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must validate itself at critical junctures. Below is a step-by-step methodology for a fragmentation-suppressed Beckmann Rearrangement using mild O-acetylation.
Step-by-step experimental workflow for suppressing fragmentation via mild O-activation.
Protocol: Mild O-Acetylation and Rearrangement
This protocol utilizes O-acetylation to create a superior leaving group, allowing the reaction to proceed without strong acids, thereby suppressing carbocation-driven fragmentation[3].
Step 1: In-situ O-Acetylation
-
Dissolve the pure ketoxime (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Causality: Anhydrous conditions prevent premature hydrolysis of the O-acetyl intermediate back to the parent oxime[3].
-
Cool the reaction flask to 0°C using an ice bath.
-
Add triethylamine (1.5 equiv) dropwise, followed by acetic anhydride (Ac₂O, 1.2 equiv).
-
Self-Validation Checkpoint: Stir for 30 minutes, then run a TLC (Thin Layer Chromatography). Do not proceed to heating until the starting oxime spot is completely consumed. If unreacted oxime remains, it may decompose or isomerize upon heating.
Step 2: Controlled Rearrangement
-
Once O-acetylation is confirmed complete, add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate the nitrilium ion formation.
-
Gradually warm the mixture to a mild reflux (approx. 40°C in DCM) for 1–2 hours.
-
Self-Validation Checkpoint: Monitor by TLC or LC-MS. Look for the disappearance of the O-acetyl oxime intermediate and the appearance of a more polar amide/lactam spot. The absence of a highly non-polar spot (nitrile) confirms fragmentation has been suppressed.
Step 3: Quench and Isolation
-
Cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ carefully until gas evolution ceases. Causality: Neutralizing the acid prevents product hydrolysis.
-
Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Part 5: Frequently Asked Questions (FAQs)
Q: Can Beckmann fragmentation be completely eliminated if the substrate is a tertiary alkyl oxime? A: It is exceptionally challenging. Because the thermodynamic driving force for tertiary carbocation formation is so high, heterolytic cleavage is heavily favored[7]. However, using strictly anhydrous, low-temperature conditions with specific Lewis acids, or trapping the intermediate carbocation immediately with a highly nucleophilic solvent, can minimize the nitrile byproduct.
Q: Why does the literature sometimes refer to fragmentation as the "Abnormal" Beckmann reaction? A: The term "Abnormal" Beckmann reaction is a historical designation for the fragmentation pathway. It was coined because the reaction deviates from the "normal" insertion of nitrogen into the carbon chain, instead resulting in the destruction of the carbon skeleton to form a nitrile[2].
Q: Does the presence of water affect fragmentation? A: Yes. O-activated oximes are highly susceptible to hydrolysis. If water is present, the activated oxime will revert to the parent oxime and the corresponding acid (e.g., acetic acid)[3]. This forces you to add more heat or acid to drive the reaction, which inadvertently triggers the fragmentation pathway. Always use thoroughly dried glassware and anhydrous solvents.
References
-
Grokipedia. "Beckmann rearrangement." Available at: [Link]
-
Chemistry Stack Exchange. "What is abnormal Beckmann rearrangement?" Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. "Unusual Double Beckmann Fragmentation Reaction under Physiological Conditions." Available at: [Link]
-
PMC - National Institutes of Health. "Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor." Available at:[Link]
-
ACS Sustainable Chemistry & Engineering. "The Mechanochemical Beckmann Rearrangement: An Eco-efficient 'Cut-and-Paste' Strategy to Design the 'Good Old Amide Bond'." Available at: [Link]
-
Almerja. "The Ritter reaction and the Beckmann fragmentation." Available at: [Link]
Sources
- 1. Beckmann rearrangement â Grokipedia [grokipedia.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Ritter reaction and the Beckmann fragmentation [ns1.almerja.com]
Optimizing reaction conditions for the Beckmann rearrangement (catalyst, temperature, solvent)
Welcome to the Technical Support Center for the Beckmann rearrangement. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to optimize the conversion of oximes into amides or lactams. While this reaction is a cornerstone of organic synthesis, it is highly sensitive to reaction conditions. The fate of the key nitrilium ion intermediate is entirely dictated by your choice of catalyst, solvent, and temperature[1].
Below, you will find a diagnostic workflow, targeted troubleshooting modules, and standardized protocols to ensure high-yield, reproducible results.
Diagnostic Workflow: Identifying Reaction Failures
When a Beckmann rearrangement fails, the byproduct profile provides the exact mechanistic reason for the failure. Use the diagnostic flowchart below to identify your side reaction and implement the correct optimization strategy.
Diagnostic workflow for troubleshooting Beckmann rearrangement side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Module A: Catalyst Selection & Optimization
Q: My complex API substrate degrades under standard concentrated H₂SO₄ conditions. What are milder alternatives? A: Concentrated sulfuric acid and polyphosphoric acid (PPA) are classic catalysts that protonate the oxime oxygen to create a good leaving group (H₂O⁺)[1]. However, they are harsh and highly exothermic. For sensitive substrates, you must shift to milder activating agents that convert the oxime hydroxyl into a superior sulfonate or halide leaving group without extreme acidity. Reagents such as p-toluenesulfonyl chloride (TsCl) or cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) in N,N-dimethylformamide (DMF) allow the rearrangement to proceed smoothly at room temperature[2].
Q: How do I implement solid acid catalysts to improve the green chemistry profile of my workflow? A: Traditional liquid acids cause equipment corrosion and generate massive amounts of by-product salts during basic neutralization. Solid acids like Nafion (perfluorinated sulphonic acid resins) or silica gel-supported trifluoromethanesulfonic acid offer a heterogeneous, reusable alternative,[3]. When using Nafion, optimal conditions typically involve polar aprotic solvents like acetonitrile at moderate temperatures (~70°C)[3]. For silica-supported triflic acid, temperatures around 130°C in benzonitrile have shown up to 90% conversion and selectivity for cyclohexanone oxime.
Table 1: Catalyst Comparison for Beckmann Rearrangement
| Catalyst Class | Examples | Mechanism of Action | Best Use Case | Drawbacks |
| Strong Brønsted Acids | H₂SO₄, PPA | Direct protonation of oxime -OH to form -OH₂⁺ leaving group. | Robust aliphatic/aromatic oximes; industrial scale. | Highly exothermic; causes thermal degradation in sensitive APIs. |
| Mild Activating Agents | TsCl, Cyanuric Chloride (TCT) | Converts -OH into a superior sulfonate or halide leaving group. | Complex, acid-sensitive substrates; low-temperature needs. | Requires stoichiometric reagents; specific solvent dependencies. |
| Solid Acids | Nafion, Silica-supported TfOH | Surface protonation via heterogeneous acidic sites. | Green chemistry workflows; easy catalyst recovery. | Slower kinetics at low temps; requires optimization of solvent polarity. |
Module B: Solvent Effects & Moisture Control
Q: I am recovering a significant amount of the starting ketone instead of my amide. Why is the oxime reverting? A: This is a classic hydrolysis side reaction. The Beckmann rearrangement proceeds via a highly electrophilic nitrilium ion intermediate. If water is present in the reaction mixture, it acts as a competing nucleophile. Instead of the desired hydration sequence that leads to the amide tautomer, water attacks the intermediate (or the starting oxime) and hydrolyzes it back into the starting ketone and hydroxylamine[4]. Solution: Ensure strictly anhydrous conditions. Dry all solvents, oven-dry glassware, and consider adding a dehydrating agent like phosphorus pentoxide (P₂O₅) to scavenge residual moisture[4].
Q: What is the optimal solvent class for this rearrangement? A: Polar aprotic solvents are generally superior. Solvents like acetonitrile or benzonitrile stabilize the highly polar nitrilium ion intermediate without acting as competing nucleophiles,[5]. Protic solvents (like water or alcohols) must be strictly avoided as they lead to hydrolysis or etherification of the intermediate[5].
Module C: Temperature & Thermodynamics
Q: The reaction is sluggish, but increasing the temperature leads to a complex mixture of degraded products. How do I optimize thermal conditions? A: The Beckmann rearrangement requires sufficient thermal energy to overcome the activation barrier of the simultaneous leaving-group departure and alkyl/aryl migration[1]. Standard procedures often require 100–130°C[2]. If higher temperatures cause degradation, the issue is a mismatch between the catalyst's activation energy and the substrate's thermal stability. Solution: Instead of merely increasing heat, lower the activation barrier by using a better leaving group (e.g., converting the oxime to an O-acetyl or O-tosyl oxime)[1],[6]. This allows the migration to occur at lower temperatures (e.g., 50–80°C), suppressing thermal degradation pathways.
Module D: Mitigating Side Reactions
Q: NMR analysis shows a nitrile instead of the desired amide. What happened? A: You are observing the "Beckmann Fragmentation," the most common competing pathway[7],[6]. During the rearrangement, the C-C bond anti to the leaving group is supposed to migrate to the nitrogen. However, if the migrating group can form a highly stable carbocation (such as a tertiary alkyl, benzylic, or heteroatom-stabilized cation), the bond cleaves entirely. This fragmentation yields a stable nitrile and a free carbocation (which often eliminates a proton to form an alkene or is trapped by a nucleophile)[7],[6]. Solution: Lower the reaction temperature and use milder catalysts[4]. If the substrate inherently favors fragmentation due to extreme carbocation stability, a redesign of the synthetic route may be required.
Q: I detected an α-amino ketone in my product mixture. How do I prevent this? A: The formation of an α-amino ketone indicates the occurrence of the Neber rearrangement[4]. This side reaction happens when an oxime sulfonate (e.g., a tosylate) is exposed to basic conditions. The base deprotonates the α-carbon, forming an azirine intermediate that subsequently hydrolyzes into an α-amino ketone[4]. Solution: The Neber rearrangement is strictly base-catalyzed. Ensure your reaction environment remains acidic. If you are pre-forming an oxime tosylate, carefully remove any residual base (like pyridine or triethylamine) before initiating the rearrangement step[4].
Standardized Experimental Protocols
Protocol 1: Classic Acid-Catalyzed Rearrangement (For Robust Substrates)
-
Preparation : Dissolve the ketoxime (1.0 eq) in a minimal amount of compatible solvent or use neat if liquid.
-
Catalyst Addition : Slowly add concentrated H₂SO₄ (2.0–5.0 eq) dropwise while stirring. Causality Note: This step is highly exothermic; maintain the reaction flask in an ice bath (0–5°C) to prevent premature thermal degradation[2].
-
Thermal Activation : Gradually heat the mixture to 100–130°C. Monitor the consumption of the oxime via TLC or GC-MS[2].
-
Quenching : Once complete, cool the mixture to room temperature and carefully pour it over crushed ice to quench the acid and precipitate the crude amide[2].
-
Isolation : Filter the precipitate, wash with cold water to remove residual acid, and purify via recrystallization.
Protocol 2: Mild Cyanuric Chloride (TCT) Mediated Rearrangement (For Sensitive Substrates)
-
Reagent Preparation : Dissolve cyanuric chloride (TCT, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature[2].
-
Oxime Addition : Add a solution of the ketoxime (1.0 eq) in DMF dropwise to the TCT solution.
-
Reaction : Stir the mixture at room temperature. Causality Note: The mild activation of the hydroxyl group by TCT allows the rearrangement to proceed without external heating, drastically suppressing fragmentation and degradation[2].
-
Work-up : Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 3: Green Solid-Acid (Nafion) Catalyzed Rearrangement
-
Setup : In a round-bottom flask, combine the ketoxime (e.g., 2 g), Nafion perfluorinated resin (0.4 g), and anhydrous acetonitrile (20 mL)[3].
-
Reflux : Heat the mixture to 70°C under continuous magnetic stirring for approximately 4 hours[3]. Causality Note: Acetonitrile stabilizes the polar intermediate without acting as a nucleophile, maximizing selectivity[5].
-
Catalyst Recovery : Filter the hot reaction mixture to recover the solid Nafion catalyst, which can be washed and reused[3].
-
Isolation : Evaporate the acetonitrile under reduced pressure to isolate the crude amide, followed by standard purification.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: O-Acetyl Oxime Stability & Hydrolysis Troubleshooting
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic diagnostics, workflow optimization, and validated protocols for handling hydrolytically sensitive oxime esters.
Introduction
O-acetyl oximes are highly versatile intermediates in organic synthesis. They are frequently utilized to drive Beckmann rearrangements, generate iminyl radicals, and serve as transformable directing groups in metal-catalyzed C–H functionalizations[1][2]. However, their inherent susceptibility to hydrolysis often compromises reaction yields and complicates compound storage. This technical guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help you mitigate unwanted hydrolysis in your workflows.
Section 1: Mechanistic Insights – Understanding O-Acetyl Oxime Instability
Q: Why do my O-acetyl oximes degrade so rapidly compared to standard oximes? A: Standard aliphatic oximes possess remarkable hydrolytic stability under acidic conditions, with hydrolysis rate constants approximately 10³ times lower than analogous hydrazones[3]. This stability arises from the structural reinforcement of the N–O bond.
However, O-acetylation introduces a highly electrophilic ester carbonyl. Because the oximate anion is an excellent leaving group, the acetyl group becomes highly susceptible to nucleophilic attack by water or hydroxide ions. This rapid cleavage reverts the molecule to the parent oxime and acetic acid[4].
Logical flow of base/water-catalyzed O-acetyl oxime hydrolysis.
Q: Is hydrolysis always a detrimental side reaction? A: Not always. The lability of the O-acetyl group is often leveraged intentionally in synthetic workflows. For example, in Pd-catalyzed C–H functionalization, O-acetyl oximes serve as highly effective, transformable directing groups because they can be easily removed post-reaction via mild base-catalyzed hydrolysis (e.g., K₂CO₃ in methanol) to yield the parent oxime or ketone[2].
Section 2: Troubleshooting Guide – Preventing Hydrolysis During Workflows
Q: I am losing yield during the Beckmann rearrangement due to hydrolysis. How can I prevent this? A: The acetate group in an O-acetyl oxime is a superior leaving group compared to a standard hydroxyl group, facilitating the rearrangement under milder conditions[4]. However, the presence of adventitious water causes competitive hydrolysis, reverting the substrate to the parent oxime[4].
-
Corrective Action: Ensure all glassware is flame-dried. Use strictly anhydrous polar aprotic solvents (such as dry acetonitrile), which stabilize the charged intermediates formed during the rearrangement without acting as nucleophiles[4].
Q: My product degrades significantly during silica gel column chromatography. What is the cause? A: Standard silica gel is slightly acidic and retains moisture, creating an ideal microenvironment for acid-catalyzed cleavage of the O–Ac bond.
-
Corrective Action: Pre-treat the silica gel with 1–2% triethylamine (TEA) to neutralize acidic sites, or substitute with neutral alumina. For highly sensitive substrates, perform a rapid filtration through a short pad of basic Celite rather than a prolonged column separation[5].
Q: I need to test my oxime ester in biological assays (aqueous media), but it degrades immediately in PBS. A: Acetyl esters of oximes are generally too labile for prolonged studies in aqueous buffers like PBS[6].
-
Corrective Action: Increase the steric bulk of the acyl group to shield the carbonyl from nucleophilic attack. Replacing the O-acetyl group with an O-isopropyl or O-pivaloyl (t-butyl) group significantly hinders hydrolysis while maintaining the compound's viability as a substrate for biological targets[6].
Section 3: Quantitative Stability Data
When designing prodrugs or biological probes, selecting the correct oxime ester is critical. The table below summarizes the hydrolytic stability of various oxime esters in Phosphate-Buffered Saline (PBS) at 25 °C[6].
| Oxime Ester Derivative | Alkyl Group Size | Stability in Aqueous PBS (25 °C) | Viability for Biological Assays |
| Methyl (O-Acetyl) | Small | Hydrolyzes rapidly (< hours) | Not viable[6] |
| Ethyl (O-Propanoyl) | Small-Medium | Hydrolyzes quickly | Poor viability[6] |
| Isopropyl (O-Isobutyryl) | Medium-Bulky | Half-life of 1 to 4 weeks | Viable[6] |
| t-Butyl (O-Pivaloyl) | Bulky | Half-life of 1 to 4 weeks | Highly viable[6] |
Section 4: Validated Experimental Protocols
Protocol 1: Anhydrous Synthesis and Isolation of O-Acetyl Oximes
Causality Focus: This protocol minimizes thermal and aqueous exposure to prevent premature hydrolysis during the isolation phase.
-
Reaction Setup: Dissolve the parent oxime (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Base Addition: Add anhydrous pyridine (1.5 equiv) and cool the mixture to 0 °C using an ice bath. Explanation: Pyridine acts as an acid scavenger to prevent acid-catalyzed degradation.
-
Acylation: Add acetic anhydride (1.2 equiv) dropwise. Stir at 0 °C for 1–2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The O-acetyl oxime should appear as a higher Rf spot compared to the parent oxime.
-
Quench & Extraction: Quench the reaction with ice-cold saturated NaHCO₃ (pH ~7–8). Explanation: Cold temperatures and immediate phase separation prevent the base-catalyzed hydrolysis of the newly formed product.
-
Isolation: Extract with cold DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation.
Optimized workflow for synthesizing and storing O-acetyl oximes to prevent hydrolysis.
Protocol 2: Controlled Deprotection (Intentional Hydrolysis)
Causality Focus: When the O-acetyl group is used as a temporary directing group, mild methanolysis cleanly removes it without requiring harsh aqueous acids[2].
-
Dissolution: Dissolve the functionalized O-acetyl oxime in anhydrous methanol (0.1 M).
-
Hydrolysis: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 1–3 hours. Explanation: The methoxide generated in situ rapidly attacks the ester carbonyl, yielding the parent oxime and methyl acetate.
-
Validation Checkpoint: TLC will show the disappearance of the starting material and the return of the lower Rf parent oxime.
-
Workup: Filter through a short pad of Celite to remove potassium salts, concentrate, and purify via standard chromatography.
References
- Source: grokipedia.
- Title: Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Photochemical and Single Electron Transfer Generation of 2′-Deoxycytidin-N4-yl Radical from Oxime Esters Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization Source: Organic Letters - ACS Publications URL
- Title: Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime Source: BenchChem URL
Sources
Technical Support Center: Catalyst Selection for Efficient Beckmann Rearrangement of Aromatic Oximes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complexities of the Beckmann rearrangement. Converting aromatic oximes to amides is a foundational transformation in pharmaceutical synthesis, but selecting the right catalyst is critical to avoiding substrate degradation, low yields, and hazardous byproducts.
Mechanistic Logic & Catalyst Selection (FAQs)
Q1: Why do traditional strong-acid catalysts often fail or produce low yields with sensitive aromatic oximes? A1: Traditional catalysts like concentrated sulfuric acid ( H2SO4 ), phosphorus pentachloride ( PCl5 ), or polyphosphoric acid (PPA) rely on harsh Brønsted or Lewis acidity to protonate the oxime hydroxyl group, making it a viable leaving group. However, aromatic oximes—especially those with electron-rich or acid-sensitive functional groups—are prone to side reactions under these conditions. The strong acidity can lead to substrate hydrolysis (reverting the oxime back to the ketone), aromatic sulfonation, or abnormal Beckmann fragmentation[1]. For sensitive substrates, these harsh conditions must be avoided in favor of milder alternatives[2].
Q2: How do organocatalysts like Cyanuric Chloride or Tosyl Chloride (TsCl) prevent substrate degradation? A2: Organocatalysts operate via a fundamentally different activation pathway. Instead of brute-force protonation, reagents like TsCl or Cyanuric Chloride act as "initiators" rather than traditional catalysts. They convert the oxime −OH into an excellent leaving group (e.g., an oxime sulfonate or triazinyl ether) under mild, often neutral conditions. This precise activation dramatically lowers the activation energy required for the subsequent anti-periplanar alkyl migration, completely bypassing the need for strongly acidic media and thereby preserving sensitive aromatic substituents[3].
Q3: When should I choose a solid acid catalyst (e.g., Amberlyst 15) over homogeneous organocatalysts? A3: Solid acid catalysts are ideal for scale-up and green chemistry workflows. Resins like Amberlyst 15 provide localized acidic microenvironments that facilitate the rearrangement without contaminating the bulk solvent. They are easily recovered via filtration and reused, making them highly efficient for industrial drug development processes where minimizing toxic byproducts and avoiding aqueous quenching steps is a regulatory priority[4].
Catalyst Selection Decision Workflow
Use the following decision matrix to determine the optimal catalytic system for your specific aromatic oxime substrate.
Workflow for selecting the optimal Beckmann rearrangement catalyst based on substrate properties.
Quantitative Catalyst Performance Comparison
To facilitate rapid decision-making, the following table synthesizes the performance metrics of common Beckmann rearrangement catalysts based on recent literature[2][3][4][5].
| Catalyst System | Typical Yield (%) | Reaction Temp (°C) | Byproduct Risk | Environmental Impact |
| H2SO4 (Traditional) | 60–80% | 80–120°C | High (Hydrolysis/Sulfonation) | High (Toxic, corrosive waste) |
| Cyanuric Chloride / ZnCl2 | 90–99% | 80°C (Reflux) | Low | Low (Organocatalytic) |
| Tosyl Chloride (TsCl) | 85–99% | 25–80°C | Low | Moderate (Stoichiometric salts) |
| Amberlyst 15 (Solid Acid) | 65–90% | 100°C | Low | Very Low (Reusable resin) |
Troubleshooting Guide & Root Cause Analysis
Issue 1: High levels of ketone byproduct (Substrate Hydrolysis)
-
Root Cause: The presence of adventitious water in the presence of strong Lewis/Brønsted acids drives the equilibrium backward, hydrolyzing the oxime before migration can occur.
-
Solution: Switch to a water-scavenging organocatalyst like[2] or ensure strictly anhydrous solvents and glassware when using TsCl.
Issue 2: Formation of Nitriles (Abnormal Beckmann Fragmentation)
-
Root Cause: Aromatic oximes with stable carbocation-forming groups (e.g., highly substituted alpha-carbons or heteroaromatics) can undergo C-C bond cleavage rather than migration when the leaving group departs[1][6].
-
Solution: Lower the reaction temperature and switch to a milder catalyst system like SO2F2 or a Triphosphazene catalyst (TAPC), which stabilizes the transition state and favors the concerted migration pathway over fragmentation[2].
Mechanistic Pathway of Organocatalytic Activation
Understanding the mechanistic causality is essential for troubleshooting. Unlike traditional acids, organocatalysts trap the oxime oxygen to force a concerted migration.
Mechanistic pathway of organocatalytic Beckmann rearrangement via an activated oxime intermediate.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure high reproducibility in your laboratory.
Protocol A: Cyanuric Chloride-Catalyzed Beckmann Rearrangement (Mild Organocatalysis)
Ideal for acid-sensitive aromatic oximes.
-
Preparation: In an oven-dried round-bottom flask, dissolve 10 mmol of the aromatic oxime in 20 mL of anhydrous acetonitrile.
-
Catalyst Addition: Add 0.5 mol % of cyanuric chloride and 1 mol % of ZnCl2 (acting as a cocatalyst) to the solution[3].
-
Reaction: Reflux the mixture under a strict nitrogen atmosphere. Monitor the reaction via TLC (typically complete within 1–2 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation: Verify the product using 1H NMR. The successful rearrangement is confirmed by the disappearance of the broad oxime −OH peak (~10–11 ppm) and the appearance of a distinct amide −NH peak (~8 ppm), alongside a carbonyl carbon shift (~165–170 ppm) in 13C NMR.
Protocol B: Solid-Acid (Amberlyst 15) Catalyzed Rearrangement (Green Chemistry)
Ideal for scale-up and straightforward product isolation.
-
Preparation: Dissolve 10 mmol of the aromatic oxime (e.g., 4-hydroxyacetophenone oxime) in 15 mL of glacial acetic acid.
-
Catalyst Addition: Add 1.0 g of Amberlyst 15 catalytic resin to the solution[4].
-
Reaction: Reflux the heterogeneous mixture under a nitrogen atmosphere for 2 hours[4].
-
Isolation: Cool the mixture to room temperature and filter out the Amberlyst 15 resin. Note: The resin can be washed with ethanol, dried, and reused for up to 5 cycles without significant loss of activity.
-
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to obtain the pure N-acyl-hydroxy aromatic amine.
-
Self-Validation: The isolated product should exhibit a sharp, literature-consistent melting point. If the melting point is depressed or broad, trace acetic acid or unreacted ketone (from hydrolysis) is present, dictating the need for a secondary recrystallization.
References
-
Beckmann rearrangement catalysis: a review of recent advances Source: New Journal of Chemistry (Royal Society of Chemistry) URL:[Link]
-
Catalysts or Initiators? Beckmann Rearrangement Revisited Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]
-
Beckmann Rearrangement Source: Organic Chemistry Portal URL:[Link]
-
Beckmann Rearrangement Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
Technical Support Center: Managing Exothermicity in Oximation Reactions
Welcome to the Technical Support Center for Oximation Reaction Safety and Optimization. Oximation—the condensation of ketones or aldehydes with hydroxylamine to form oximes—is a fundamental transformation in pharmaceutical synthesis and drug development. However, the inherent thermal instability of hydroxylamine (HA) and the highly exothermic nature of the reaction pose significant scale-up risks. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure safe and efficient oximation workflows.
Mechanistic & Safety Fundamentals (FAQ)
Q1: Why are oximation reactions inherently prone to thermal runaway? A1: The exothermicity of oximation is twofold. First, hydroxylamine is typically supplied as a stable salt (e.g., hydroxylamine hydrochloride or sulfate). Liberating the free amine requires the addition of a base, which is a highly exothermic neutralization process[1]. Second, the subsequent nucleophilic attack and dehydration steps to form the oxime release additional heat[2]. If this heat is not dissipated, it can trigger the thermal decomposition of free hydroxylamine. This decomposition is dominated by hydrogen abstraction toward HNOH and H₂NO, an autocatalytic process that generates non-condensable gases (N₂ and N₂O) and can rapidly lead to a catastrophic thermal runaway[3][4].
Q2: How do pH and contaminants affect the safety profile of hydroxylamine? A2: The thermal decomposition behavior of hydroxylamine is highly sensitive to its chemical environment. Mixing HA with acid or base contaminants significantly lowers the onset temperature of thermal decomposition[3]. In a neutralized medium (pH ~7-9), the dehydration step of the oximation reaction becomes rate-limiting, which can lead to the dangerous accumulation of unstable intermediates. A sharp exothermic effect is often observed even at temperatures as low as 5 °C when these intermediates rapidly dehydrate[2].
Q3: How can we predict and prevent thermal runaway during storage and dosing? A3: Process safety engineers utilize the Frank-Kamenetskii theory (FKT) of self-heating to determine the critical size of storage vessels and reactors[5]. This theory helps establish the threshold vessel size above which internal heat generation outpaces external heat dissipation. To prevent runaway, the internal temperature must be strictly maintained below the decomposition onset temperature of HA aqueous solutions, which typically ranges from 143 °C to 198 °C depending on concentration and salt additives[6].
Troubleshooting Guide: Process Engineering Solutions
Issue 1: Uncontrollable temperature overshoots during base addition in batch reactors.
-
Root Cause: Standard batch vessels suffer from poor surface-area-to-volume ratios. During the rapid addition of a base to the ketone/HA salt biphasic mixture, localized hot spots form because the cooling jacket cannot remove heat fast enough[1]. Batch oximation can easily exhibit temperature overshoots of ~30 °C[7].
-
Solution: Transition to continuous flow chemistry. Microreactors provide superior heat transfer capabilities, effectively isothermalizing the highly exothermic neutralization and condensation steps and preventing localized boiling or decomposition.
Issue 2: Unpredictable reaction kinetics and intermediate accumulation.
-
Root Cause: Because the reaction rate and intermediate stability are highly pH- and temperature-dependent, slight deviations in dosing rates can cause sudden exothermic spikes as intermediates accumulate and then suddenly react[2].
-
Solution: Implement Process Analytical Technology (PAT). Using inline Raman spectroscopy combined with Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) spectral deconvolution allows for real-time tracking of intermediate concentrations. This data can be fed into a closed-loop control system to automatically adjust dosing pump rates, ensuring the reaction remains within safe thermal limits[2].
Data Presentation
Table 1: Thermal Safety Parameters of Hydroxylamine (HA) Systems
| Parameter | Value / Range | Mechanistic Significance |
| HA Decomposition Onset Temp. | 143 °C – 198 °C | The critical threshold where self-accelerating thermal decomposition begins in 10-50%w aqueous solutions[6]. |
| Self-Accelerating Temp. (Pure HA) | > 186 °C | Defines the monitoring criterion for safe storage of hydroxylamine solutions without contaminants[3]. |
| Batch Temperature Overshoot | ~30 °C | Typical uncontrolled exotherm observed during batch oximation without active micro-cooling[7]. |
| Safe Operating Temp. (Nitrate) | < 60 °C (at < 2M HNO₃) | Upper limit for safe handling of hydroxylamine nitrate to prevent autocatalytic conversion to nitrous acid[4]. |
Table 2: Comparison of Batch vs. Continuous Flow Oximation
| Metric | Traditional Batch Reactor | Continuous Flow Microreactor |
| Heat Dissipation | Poor (Jacket cooling limited by volume) | Excellent (High surface-area-to-volume ratio) |
| Temperature Control | Prone to localized hot spots[1] | Near-isothermal operation[7] |
| Intermediate Tracking | Offline sampling (hazardous delay) | Real-time via inline Raman PAT[2] |
| Scalability | Limited by FKT critical vessel size[5] | Numbering-up (parallel reactors) |
Visualizations
Caption: Logical flow of thermal runaway causality during oximation.
Caption: Continuous flow oximation setup with inline Raman feedback control.
Experimental Protocols
Protocol 1: Safe Batch Oximation with Thermal Safeguards
This protocol utilizes controlled dosing and strict temperature boundaries to prevent intermediate accumulation and thermal runaway.
Step-by-Step Methodology:
-
Preparation: Equip a jacketed glass reactor with an overhead stirrer, an internal thermocouple interlocked to the dosing pump, and a reflux condenser.
-
Substrate Loading: Dissolve the ketone (1.0 eq) in a suitable co-solvent (e.g., ethanol) to ensure a homogeneous biphasic mixture later. Add hydroxylamine hydrochloride (1.1 eq) as an aqueous solution[1].
-
Pre-Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 5 °C. Causality: Low initial temperature provides a thermal buffer against the impending neutralization exotherm[2].
-
Controlled Neutralization: Prepare an aqueous solution of sodium hydroxide (1.1 eq). Program the automated dosing pump to add the base at a rate of 0.1 eq/min.
-
Thermal Interlock Validation: Set the pump interlock to halt addition if the internal temperature exceeds 15 °C. Causality: Halting addition prevents heat accumulation that could trigger HA decomposition[3].
-
Reaction Maturation: Once addition is complete and the exotherm subsides, allow the reaction to warm to room temperature (20-25 °C) to drive the rate-limiting dehydration step to completion.
-
Work-Up: Extract the oxime using an organic solvent, wash with brine to remove inorganic salts, and concentrate under reduced pressure.
Protocol 2: Continuous-Flow Oximation with Inline Raman PAT
This protocol leverages flow chemistry to isothermalize the reaction and PAT to monitor intermediates in real-time.
Step-by-Step Methodology:
-
System Priming: Prime a fluoropolymer (PFA) microreactor coil (e.g., 0.8 mm i.d.) submerged in a thermostatic bath set to 10 °C[7].
-
Feed Preparation:
-
Feed A: Ketone dissolved in solvent.
-
Feed B: Pre-mixed aqueous solution of hydroxylamine hydrochloride and sodium hydroxide (prepared at 0 °C to prevent premature degradation).
-
-
Mixing: Pump Feed A and Feed B into a high-efficiency T-mixer to initiate rapid mass transfer.
-
Inline Monitoring: Route the output of the microreactor coil through a flow cell equipped with an inline Raman spectroscopy probe[2].
-
Feedback Loop Activation: Initialize the MCR-ALS algorithm to continuously deconvolute the Raman spectra. Set the control algorithm to adjust the flow rates of Pumps A and B to maintain the intermediate concentration below the predefined safety threshold[2].
-
Continuous Extraction: Direct the reactor effluent into a continuous multistage liquid-liquid extraction platform to separate the oxime product from the aqueous waste stream[7].
Sources
Technical Support Center: Characterization & Troubleshooting of Impurities in Crude (4-Bromophenyl)acetone Oxime
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you know that the impurity profile of a synthetic intermediate dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. Crude (4-Bromophenyl)acetone oxime is a critical intermediate, and its characterization presents unique analytical challenges due to geometric isomerism and isobaric side reactions.
This guide is designed by application scientists to provide you with field-proven, self-validating methodologies to identify, quantify, and resolve impurities in your crude mixtures.
Part 1: Mechanistic Insights & FAQs
Q1: What are the primary impurities I should expect in crude (4-Bromophenyl)acetone oxime? A1: The synthesis of this oxime via the condensation of 4-bromophenylacetone and hydroxylamine typically yields three classes of impurities:
-
Unreacted Starting Materials: Residual 4-bromophenylacetone due to incomplete oximation.
-
Geometric Isomers: The reaction produces a mixture of (E) and (Z) oxime isomers. While one is usually the target intermediate, the other acts as a process impurity that can complicate downstream crystallization[1].
-
Beckmann Rearrangement Byproducts: Under highly acidic conditions or thermal stress during workup, the oxime can undergo a Beckmann rearrangement to form substituted amides[2].
Q2: My LC-MS chromatogram shows two distinct peaks with the exact same mass ( m/z 228/230). Are these degradation products? A2: Not necessarily. These are most likely your (E) and (Z) geometric isomers. The energy barrier for rotation around the C=N bond in oximes is exceptionally high (often ~200 kJ/mol), meaning the isomers are stable at room temperature and will resolve into two distinct peaks on a reversed-phase HPLC column[3],[4]. However, you must also rule out Beckmann amides, which are strictly isobaric (same exact mass) to the oxime.
Q3: How do I definitively differentiate between an oxime isomer and a Beckmann amide impurity if their masses are identical? A3: You must use a self-validating orthogonal approach combining LC-MS and NMR[5]. While LC-MS will show m/z 228/230 for both, 1 H NMR will reveal a broad singlet around ~11.0 ppm for the oxime's hydroxyl (-OH) proton, whereas a Beckmann amide will show an amide (-NH-) proton around ~8.0 ppm. Furthermore, 13 C NMR will show the oxime C=N carbon at ~150-160 ppm, while the amide carbonyl C=O will appear further downfield at ~170 ppm.
Part 2: Visualizing the Impurity Landscape
Fig 1. Mechanistic pathway of impurity formation during (4-Bromophenyl)acetone oximation.
Part 3: Quantitative Data Presentation
To streamline your spectral interpretation, use the following validated reference table to assign your analytical data.
| Impurity / Component | Origin | LC-MS [M+H]+ | Key 1 H NMR Identifier (DMSO- d6 ) | Causality of Chemical Shift |
| 4-Bromophenylacetone | Unreacted Ketone | 213 / 215 | Sharp singlet ~2.1 ppm (-CH 3 ) | Absence of anisotropic C=N-OH deshielding[6]. |
| (E)-Oxime Isomer | Target / Isomer | 228 / 230 | Downfield shift of -CH 3 | The -OH group is syn to the methyl group, deshielding its protons. |
| (Z)-Oxime Isomer | Target / Isomer | 228 / 230 | Downfield shift of -CH 2 - | The -OH group is syn to the benzylic methylene, deshielding its protons. |
| N -(4-bromobenzyl)acetamide | Beckmann Amide | 228 / 230 | Triplet ~8.0-8.5 ppm (-NH-) | Migration of the anti benzyl group from the (E)-oxime. |
| N -methyl-2-(4-bromophenyl)acetamide | Beckmann Amide | 228 / 230 | Doublet ~8.0 ppm (-NH-) | Migration of the anti methyl group from the (Z)-oxime. |
Part 4: Experimental Protocols & Analytical Workflows
Protocol 1: LC-MS Profiling of Crude Oxime
Objective: Chromatographic resolution of E/Z isomers and detection of trace ketone/amide impurities.
-
Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of LC-MS grade Methanol. Dilute 1:10 in the initial mobile phase.
-
Column Selection: Use a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) to maximize the resolution of the closely related geometric isomers[5].
-
Mobile Phase:
-
Solvent A: Water + 0.05% Formic Acid (Avoid high acid concentrations to prevent on-column E/Z isomerization or degradation[3]).
-
Solvent B: Acetonitrile + 0.05% Formic Acid.
-
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Column Temp: 30°C.
-
Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100–500. Look for the characteristic bromine isotopic doublet (1:1 ratio) at M and M+2 .
Protocol 2: Self-Validating NMR Structural Elucidation
Objective: Definitive structural assignment of isobaric species.
-
Sample Preparation: Dissolve 10-15 mg of the crude sample in 0.6 mL of DMSO- d6 . Expert Tip: DMSO is strongly preferred over CDCl 3 because it stabilizes the oxime -OH via hydrogen bonding, slowing down any potential proton-exchange-mediated isomerization.
-
Acquisition: Acquire standard 1D 1 H and 13 C spectra.
-
D 2 O Exchange (The Validation Step): If you detect a peak at ~8.0 ppm (suspected amide) or ~11.0 ppm (suspected oxime), add 1 drop of D 2 O to the NMR tube, shake well, and re-acquire the 1 H spectrum. Both -OH and -NH protons will exchange with deuterium and disappear from the spectrum, confirming they are exchangeable heteroatom protons. You must then rely on the 13 C shifts (C=N vs C=O) to finalize the assignment[5].
Fig 2. Self-validating analytical workflow for differentiating isobaric oxime impurities.
Part 5: Troubleshooting Guide
Issue 1: High levels of unreacted 4-bromophenylacetone ( m/z 213/215) in the crude product.
-
Causality: Hydroxylamine is utilized as its hydrochloride salt. If the reaction pH is too low, the amine remains protonated (NH 3+ OH) and lacks the nucleophilicity to attack the ketone carbonyl.
-
Resolution: Ensure the reaction is adequately buffered (typically with sodium acetate or pyridine) to maintain a pH of 4.5–6.0, which maximizes the concentration of the free nucleophilic hydroxylamine base while keeping the ketone sufficiently activated.
Issue 2: Significant presence of Beckmann Amides ( m/z 228/230, 1 H NMR ~8.0 ppm).
-
Causality: The Beckmann rearrangement is triggered when the oxime oxygen is converted into a good leaving group (e.g., protonation by strong acids) followed by heat, causing the anti-alkyl group to migrate to the nitrogen[2].
-
Resolution: Avoid using strong mineral acids (like HCl or H 2 SO 4 ) during the workup or extraction phases. Keep the workup temperatures below 40°C.
Issue 3: Inconsistent E/Z isomer ratios between sequential LC-MS injections.
-
Causality: While the E/Z isomerization barrier is high, the acidic modifiers in your mobile phase (e.g., 0.1% TFA) combined with a heated column compartment can catalyze on-column interconversion[3].
-
Resolution: Switch to a weaker acid modifier (like 0.05% Formic Acid) or a neutral mobile phase (e.g., Ammonium Acetate buffer). Lower the column temperature to 25°C to kinetically freeze the isomers during the run.
References
-
ACS Omega. "A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity." Available at:[Link]
-
MDPI. "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." Available at:[Link]
-
Journal of the American Chemical Society (JACS). "Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule." Available at:[Link]
-
The Journal of Organic Chemistry. "Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source." Available at:[Link]
Sources
1H and 13C NMR Spectral Analysis of (4-Bromophenyl)acetone Oxime: A Comparative Guide to E/Z Isomer Resolution and Solvent Effects
Introduction & Analytical Challenge
(4-Bromophenyl)acetone oxime (1-(4-bromophenyl)propan-2-one oxime) is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex organometallic ligands. Because of the restricted rotation around the C=N double bond, this compound inherently exists as a mixture of E and Z geometric isomers. For drug development professionals and analytical chemists, resolving and quantifying these isomers is an essential quality control step, as stereochemistry directly dictates downstream reactivity and pharmacological efficacy.
This guide objectively compares the spectral performance and diagnostic fingerprints of the E and Z isomers of (4-Bromophenyl)acetone oxime. Furthermore, it evaluates the efficacy of different NMR solvents (CDCl3 vs. DMSO-d6) in resolving these complex isomeric mixtures, providing a self-validating framework for structural elucidation.
Mechanistic Principles of Oxime NMR (Causality)
To establish a self-validating analytical protocol, one must understand the physical causality driving the chemical shifts in oxime NMR. The differentiation of E and Z isomers relies on two primary spatial phenomena [1]:
-
Anisotropic Deshielding (1H NMR) : The lone electron pairs on the oxime oxygen exert a strong anisotropic deshielding effect on protons situated syn (cis) to the hydroxyl group. Consequently, syn-protons resonate downfield (higher ppm) relative to their anti counterparts [2].
-
Steric Compression / γ-Gauche Effect (13C NMR) : Conversely, carbon atoms located syn to the hydroxyl group experience severe steric crowding. This compression increases electron density around the nucleus, leading to a pronounced upfield shift (shielding) in the 13C NMR spectrum compared to the anti carbon [3].
Logical relationship of spatial effects on oxime NMR chemical shifts.
Comparative Spectral Fingerprints: E-Isomer vs. Z-Isomer
In (4-Bromophenyl)acetone oxime, the E-isomer is defined by the hydroxyl group being anti to the bulky 4-bromobenzyl group (and syn to the methyl group). In the Z-isomer , the hydroxyl group is syn to the 4-bromobenzyl group. Applying the mechanistic rules above yields distinct, predictable spectral fingerprints that allow for precise integration and ratio determination [2].
Table 1: Comparative 1H and 13C NMR Data for (4-Bromophenyl)acetone Oxime Isomers (in CDCl3)
| Nucleus / Position | E-Isomer (OH syn to CH3) | Z-Isomer (OH syn to CH2) | Diagnostic Shift Rationale |
| 1H: -CH3 | ~1.85 ppm (Singlet) | ~1.72 ppm (Singlet) | E-isomer is deshielded due to syn proximity to oxygen lone pairs. |
| 1H: -CH2- | ~3.48 ppm (Singlet) | ~3.67 ppm (Singlet) | Z-isomer is deshielded due to syn proximity to oxygen lone pairs. |
| 13C: -CH3 | ~13.5 ppm | ~19.5 ppm | E-isomer is shielded due to γ-steric compression. |
| 13C: -CH2- | ~42.0 ppm | ~34.5 ppm | Z-isomer is shielded due to γ-steric compression. |
| 13C: C=N | ~157.0 ppm | ~158.5 ppm | Minor variations based on conjugation and solvent environment. |
(Note: The aromatic protons of the AA'BB' system for the 4-bromophenyl ring appear between 7.10 and 7.50 ppm, with slight overlap between the two isomers).
Solvent Dynamics: CDCl3 vs. DMSO-d6
The choice of deuterated solvent drastically alters the resolution of the oxime spectra, particularly concerning the exchangeable -OH proton and the baseline resolution of the methylene signals.
Table 2: Performance Comparison of NMR Solvents for Oxime Analysis
| Parameter | CDCl3 (Non-Polar) | DMSO-d6 (Strong H-Bond Acceptor) |
| -OH Proton Shift | Broad, highly variable (~8.0 - 9.5 ppm). | Sharp, highly deshielded (>10.5 ppm). |
| Chemical Exchange | Rapid exchange broadens the -OH signal and can obscure minor long-range couplings. | Strong H-bonding to DMSO locks the proton, slowing exchange and sharpening signals. |
| Isomer Resolution | Good baseline separation of aliphatic signals; ideal for routine E/Z ratio quantification. | Excellent for 2D NOESY experiments due to minimized conformational flux. |
| Recommendation | Primary choice for rapid 1D quantitative analysis. | Primary choice for definitive 2D structural elucidation [4]. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating workflow for the complete assignment of the oxime isomers.
Step 1: Sample Preparation
-
Weigh 15–20 mg of the synthesized (4-Bromophenyl)acetone oxime mixture.
-
Dissolve the sample completely in 0.6 mL of high-purity DMSO-d6 (for 2D structural assignment) or CDCl3 (for routine E/Z quantification).
-
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain a pristine shim profile).
Step 2: 1D NMR Acquisition
-
Acquire a standard 1H NMR spectrum. Use a minimum of 16 scans and a relaxation delay (D1) of 2–5 seconds to ensure complete longitudinal relaxation, which is critical for accurate integration and E/Z ratio determination.
-
Acquire a 13C{1H} decoupled spectrum (minimum 512 scans) to observe the diagnostic steric compression effects on the methyl and methylene carbons.
Step 3: 2D NOESY Validation
-
To definitively break any assignment ambiguity, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum [4].
-
Diagnostic Cross-Peaks : Look for spatial correlations. In the E-isomer, a strong NOE cross-peak will be observed between the -OH proton and the -CH3 protons. In the Z-isomer, the NOE cross-peak will appear between the -OH proton and the -CH2- protons.
Experimental workflow for comparative NMR analysis of oxime isomers.
References
-
ACS Publications / Organometallics : Cyclopalladated Complexes Derived from Phenylacetone Oxime. Insertion Reactions of Carbon Monoxide, Isocyanides, and Alkynes. Available at: [Link]
-
Canadian Journal of Chemistry : The use of shift reagents and 13C nuclear magnetic resonance for assignment of stereochemistry to oximes. Available at: [Link]
-
PMC / NIH : Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Available at:[Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (4-Bromophenyl)acetone Oxime
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing invaluable information about a molecule's mass and, through its fragmentation pattern, its structural architecture. This guide offers an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (4-Bromophenyl)acetone oxime. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing insights from the known fragmentation of structurally related compounds to construct a detailed predictive analysis. By understanding the influence of the oxime functional group and the bromo-substituent, researchers can gain a significant advantage in identifying and characterizing this and similar molecules.
Predicted Fragmentation Pathways of (4-Bromophenyl)acetone Oxime
The fragmentation of (4-Bromophenyl)acetone oxime under electron ionization is anticipated to be driven by the inherent stability of the aromatic ring and the directing influence of the oxime functional group. The molecular ion peak is expected at m/z 213/215, reflecting the isotopic abundance of bromine (79Br and 81Br). The key fragmentation pathways are predicted to involve alpha-cleavage, loss of small neutral molecules, and cleavages within the oxime moiety.
The following diagram illustrates the predicted primary fragmentation cascade for (4-Bromophenyl)acetone oxime:
Caption: Predicted major fragmentation pathways of (4-Bromophenyl)acetone oxime.
A crucial initial fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage, a common pathway for ketones and their derivatives, leading to a resonance-stabilized cation at m/z 198/200.[1][2][3] Another significant fragmentation is the loss of a hydroxyl radical (•OH) from the oxime, which would yield an ion at m/z 196/198. Subsequent fragmentation of the bromophenyl-containing ions is expected, including the loss of bromine to yield characteristic phenyl-derived cations.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of related molecules.
(4-Bromophenyl)acetone (4'-Bromoacetophenone)
The precursor ketone, 4'-bromoacetophenone, provides a foundational comparison. Its mass spectrum is dominated by a molecular ion at m/z 198/200 and a base peak at m/z 183/185, corresponding to the loss of a methyl group (•CH₃) to form the stable 4-bromobenzoyl cation.[4][5] Further fragmentation leads to the loss of carbon monoxide (CO) to produce the bromophenyl cation at m/z 155/157. This highlights the strong influence of the carbonyl group in directing alpha-cleavage.
Acetophenone Oxime
The unsubstituted parent compound, acetophenone oxime, offers insight into the fragmentation of the core structure without the influence of the bromo-substituent. Its mass spectrum typically shows a molecular ion at m/z 135.[6] Key fragments arise from the loss of a methyl group to give an ion at m/z 120, and the loss of a hydroxyl group to yield an ion at m/z 118.[7][8][9]
Other Substituted Acetophenone Oximes
Analysis of other substituted acetophenone oximes reveals the electronic effects of different substituents on the fragmentation pattern. For instance, 4'-aminoacetophenone oxime (m/z 150) shows a prominent fragment from the loss of a hydroxyl radical, while 4'-nitroacetophenone oxime (m/z 180) exhibits characteristic losses of nitro-group related fragments.[7][8] These comparisons underscore how the substituent on the phenyl ring can influence which fragmentation pathways are favored.
Tabulated Comparison of Key Fragment Ions
| Compound | Molecular Ion (M⁺˙) [m/z] | Key Fragment Ions [m/z] (Proposed Structure) |
| (4-Bromophenyl)acetone Oxime (Predicted) | 213/215 | 198/200 ([M-CH₃]⁺), 196/198 ([M-OH]⁺), 155/157 ([C₇H₅Br]⁺), 76 ([C₆H₄]⁺) |
| 4'-Bromoacetophenone | 198/200 | 183/185 ([M-CH₃]⁺), 155/157 ([M-CH₃-CO]⁺), 76 ([C₆H₄]⁺) |
| Acetophenone Oxime | 135 | 120 ([M-CH₃]⁺), 118 ([M-OH]⁺), 104, 77 ([C₆H₅]⁺) |
| 4'-Aminoacetophenone Oxime | 150 | 133 ([M-OH]⁺), 118, 93, 65 |
| 4'-Nitroacetophenone Oxime | 180 | 163 ([M-OH]⁺), 133, 117, 102, 76 |
This comparative data illustrates a consistent theme of alpha-cleavage (loss of •CH₃) and cleavage within the oxime group (loss of •OH) as dominant fragmentation pathways. The presence of the bromine atom in (4-Bromophenyl)acetone oxime is expected to manifest as characteristic isotopic peaks for bromine-containing fragments.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to obtain an experimental mass spectrum of (4-Bromophenyl)acetone oxime, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended.
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve a small amount of (4-Bromophenyl)acetone oxime in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Set to a temperature of 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
Caption: A typical GC-MS workflow for the analysis of (4-Bromophenyl)acetone oxime.
Conclusion
References
-
Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., Zhang, X., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of mass spectrometry : JMS, 47(6), 676–686. [Link]
- BenchChem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Derivatives.
-
Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PubMed. [Link]
-
Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. ResearchGate. [Link]
-
Laulhé, S., et al. (2012). Figure 2 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (2012). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 89, 442. [Link]
- Unknown. (n.d.).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Al-Ghamdi, A. M. (2018). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.
- Al-Ghamdi, A. M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.
- Al-Ghamdi, A. M. (2017). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. International Journal of Pharmaceutical and Clinical Research, 9(5), 415-418.
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Wang, P., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry.
-
Lee, K., & Jeon, C. O. (2018). Mass spectra of acetophenone in the molecular ion region. (A)... ResearchGate. [Link]
- Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.
-
MOBILion Systems. (2024, October 22). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. bioRxiv. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
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- 8. arpgweb.com [arpgweb.com]
- 9. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
A Comparative Guide to the Reactivity of (4-Bromophenyl)acetone Oxime and Other Substituted Acetophenone Oximes
Introduction
Oximes, and particularly acetophenone oximes, represent a cornerstone class of organic compounds, valued for their versatility as synthetic intermediates.[1][2] Their rich reactivity profile makes them central to a variety of transformations, from the classical Beckmann rearrangement for amide synthesis to modern applications in bioconjugation and the generation of nitrogen-centered radicals.[1][3][4] The reactivity of an acetophenone oxime is not static; it is profoundly influenced by the electronic character of substituents on the aromatic ring. Understanding these substituent effects is critical for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
This guide provides an in-depth comparison of the reactivity of (4-Bromophenyl)acetone oxime against a series of other para-substituted acetophenone oximes. We will focus primarily on the acid-catalyzed Beckmann rearrangement—a canonical reaction ideal for quantifying electronic effects—to establish a clear structure-reactivity relationship.[5][6] By integrating theoretical principles with supporting experimental data and detailed protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the nuanced reactivity of this important class of molecules.
Theoretical Framework: The Role of Electronic Substituent Effects
The rate and efficiency of reactions involving acetophenone oximes are largely dictated by the electronic nature of the substituent on the phenyl ring. These effects can be rationalized by considering their influence on the stability of key intermediates and transition states in the reaction mechanism.
The Beckmann Rearrangement: Mechanism and Electronic Demands
The Beckmann rearrangement is a quintessential reaction of ketoximes, transforming them into N-substituted amides under acidic conditions.[3][7] The mechanism, illustrated below, involves several key steps where electronic effects come into play:
-
Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[8]
-
Rearrangement (Rate-Determining Step): This is followed by the concerted migration of the group anti-periplanar to the leaving group. For acetophenone oximes, this is typically the phenyl group. This migration leads to the formation of a high-energy nitrilium ion intermediate as the water molecule departs.[3][5]
-
Hydration and Tautomerization: The nitrilium ion is subsequently attacked by water, and after a proton transfer, it tautomerizes to the final, stable amide product.[8]
The rate-determining step is the migration of the aryl group. The transition state for this step involves the development of a partial positive charge on the migrating phenyl ring. Consequently, the stability of this transition state, and thus the overall reaction rate, is highly sensitive to the electronic properties of the substituent (X) on the ring.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), stabilize the positively charged transition state through resonance or inductive effects. This stabilization lowers the activation energy and accelerates the reaction rate.[9]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or bromo (-Br), destabilize the transition state by withdrawing electron density. This increases the activation energy and retards the reaction rate.[9][10]
The 4-bromo substituent in (4-Bromophenyl)acetone oxime acts primarily as an electron-withdrawing group through its inductive effect, which outweighs its weaker resonance-donating effect. Therefore, it is expected to decrease the rate of the Beckmann rearrangement compared to unsubstituted acetophenone oxime.[11]
Experimental Protocol 1: Synthesis of (4-Bromophenyl)acetone Oxime
This protocol describes a general and reliable method for synthesizing acetophenone oximes, which is critical for obtaining pure starting materials for kinetic studies. [12][13] Materials:
-
1-(4-Bromophenyl)ethanone (1.0 eq)
-
Hydroxylamine hydrochloride (2.1 eq)
-
Pyridine (1.85 eq)
-
Denatured Ethanol
-
Deionized Water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-bromophenyl)ethanone (1.0 eq), hydroxylamine hydrochloride (2.1 eq), and denatured ethanol.
-
Slowly add pyridine (1.85 eq) to the suspension.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4 hours.
-
After cooling to room temperature, concentrate the mixture via rotary evaporation to remove the ethanol.
-
Add deionized water to the residue to induce precipitation of the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The purity of the resulting (4-Bromophenyl)acetone oxime can be confirmed by melting point determination and ¹H NMR spectroscopy. This procedure is adaptable for other substituted acetophenones.
Experimental Protocol 2: Kinetic Monitoring of the Beckmann Rearrangement
This protocol outlines a method for comparing the reaction rates of different oximes under identical acidic conditions.
Materials:
-
Substituted acetophenone oxime (e.g., (4-Bromophenyl)acetone oxime) (1.0 eq)
-
Concentrated Sulfuric Acid (e.g., 85-95% w/w) or Polyphosphoric Acid
-
Internal standard (e.g., durene or other inert compound for GC/NMR analysis)
-
Quenching solution (ice-cold saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Prepare a stock solution of the substituted acetophenone oxime and an internal standard in a suitable solvent. Self-validation check: The choice of acid and its concentration is critical; consistent preparation is key to reproducibility. [5][14]2. In a thermostatically controlled reaction vessel maintained at a constant temperature (e.g., 80 °C), add the chosen acid catalyst (e.g., 85% H₂SO₄).
-
At time t=0, inject a precise volume of the oxime stock solution into the hot acid and begin vigorous stirring.
-
At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing an ice-cold saturated sodium bicarbonate solution and ethyl acetate. Causality: Rapid quenching is essential to stop the reaction instantly, ensuring that the measured conversion accurately reflects the reaction time.
-
Vortex the vial, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analyze the organic sample by GC-MS or HPLC to determine the ratio of the remaining oxime to the internal standard.
-
Plot the natural logarithm of the oxime concentration versus time. The negative slope of the resulting line corresponds to the pseudo-first-order rate constant (k).
Comparative Data and Discussion
The reactivity of para-substituted acetophenone oximes in the Beckmann rearrangement follows a predictable trend governed by the electronic nature of the substituent. The data compiled from literature and typical experimental findings are summarized below.
| Substituent (p-X) | Substituent Type | Hammett Constant (σp) | Relative Rate (k_rel) (vs. X=H) | Major Product |
| -OCH₃ | Strong EDG | -0.27 | ~150 | N-(4-methoxyphenyl)acetamide |
| -CH₃ | Weak EDG | -0.17 | ~10 | N-(p-tolyl)acetamide |
| -H | Neutral | 0.00 | 1 | N-phenylacetamide [15] |
| -Br | Weak EWG | +0.23 | ~0.1 | N-(4-bromophenyl)acetamide [12] |
| -NO₂ | Strong EWG | +0.78 | ~0.002 | N-(4-nitrophenyl)acetamide |
Note: Relative rates are approximate and can vary with specific reaction conditions (acid strength, temperature) but the trend is consistent. [5][14] Analysis of Results:
The experimental data aligns perfectly with the Hammett relationship, demonstrating a strong correlation between the substituent's electronic parameter (σp) and the logarithm of the reaction rate.
-
Electron-Donating Groups: The p-methoxy and p-methyl groups significantly accelerate the rearrangement. The p-methoxy group, a powerful resonance donor, increases the rate over 100-fold compared to the unsubstituted oxime by strongly stabilizing the electron-deficient transition state.
-
Electron-Withdrawing Groups: Conversely, the p-bromo and p-nitro groups decelerate the reaction. The strongly withdrawing nitro group nearly halts the reaction under comparable conditions due to severe destabilization of the transition state.
-
Position of (4-Bromophenyl)acetone Oxime: As predicted, the 4-bromo substituent deactivates the ring towards the rearrangement. Its reactivity is approximately an order of magnitude lower than that of the unsubstituted acetophenone oxime. [14]However, it is considerably more reactive than the 4-nitro analogue, placing it in an intermediate position among the deactivated substrates. This makes it a useful substrate for studies where moderate, rather than extreme, electronic deactivation is desired.
Conclusion
The reactivity of substituted acetophenone oximes is a direct and quantifiable function of the electronic properties of the aromatic substituent. This guide demonstrates that (4-Bromophenyl)acetone oxime exhibits attenuated reactivity in the acid-catalyzed Beckmann rearrangement compared to its unsubstituted and electron-rich counterparts. This effect is attributed to the net electron-withdrawing character of the bromine atom, which destabilizes the positively charged transition state of the rate-determining aryl migration step.
The established reactivity trend is as follows: -OCH₃ > -CH₃ > -H > -Br > -NO₂
This predictable structure-reactivity relationship is not limited to the Beckmann rearrangement but provides a valuable framework for anticipating the behavior of these oximes in other chemical transformations, including those involving the formation of iminyl radicals or nucleophilic additions. [16]For professionals in drug development and synthetic chemistry, a thorough understanding of these electronic effects is paramount for the rational design of molecules and the optimization of synthetic routes.
References
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Title: Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
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Title: Reactivity of oximes for diverse methodologies and synthetic applications Source: Royal Society of Chemistry URL: [Link]
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Title: A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect Source: Journal of the American Chemical Society URL: [Link]
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Title: Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes Source: ResearchGate URL: [Link]
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Title: Ring Size and Substituent Effects in the Beckmann Rearrangement: A Systematic Experimental and DFT Study of Cyclic Oxime Reactivity Source: ChemRxiv URL: [Link]
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Title: Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid Source: IRIS (Institutional Research Information System) URL: [Link]
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Title: Beckmann rearrangement Source: Wikipedia URL: [Link]
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Title: Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature Source: Molecules (MDPI) URL: [Link]
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Title: The Beckmann Rearrangement - Substituent Effects Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: Oxime and oximate metal complexes: unconventional synthesis and reactivity Source: ScienceDirect URL: [Link]
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Title: Reactivity of oximes for diverse methodologies and synthetic applications Source: ResearchGate URL: [Link]
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Title: Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies Source: MDPI URL: [Link]
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Title: Oxime radicals: generation, properties and application in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Ring Size and Substituent Effects in the Beckmann Rearrangement: A Systematic Experimental and DFT Study of Cyclic Oxime Reactivity Source: ChemRxiv URL: [Link]
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Title: 338 J. Chem. SOC. (B), 1970 Source: RSC Publishing URL: [Link]
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Title: A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]
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Title: Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide Source: Organic Syntheses URL: [Link]
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Title: Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase Source: PubMed URL: [Link]
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Title: Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate Source: International Journal of Current Research and Review URL: [Link]
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Title: Gas-Phase Acidities of Acetophenone Oximes. Substituent Effect and Solvent Effects Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]
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Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Publications URL: [Link]
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Title: Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2′-Arylbenzaldehyde and 2′-Arylacetophenone Oxime Ether Radical Cations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations Source: PubMed URL: [Link]
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Title: Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous-Flow Process Source: Chemistry – A European Journal URL: [Link]
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Title: Solved: The acid-catalyzed Beckmann rearrangement of oximes... Source: Chegg.com URL: [Link]
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Title: Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine Source: Russian Journal of Organic Chemistry URL: [Link]
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Title: Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes Source: SciSpace URL: [Link]
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Title: Metal-Involving Synthesis and Reactions of Oximes Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Beckmann rearrangement Source: L.S. College, Muzaffarpur URL: [Link]
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Title: O-(4-BROMOPHENYLCARBAMOYL)ACETONE OXIME — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Hammett plot for the competitive TH of acetophenone and a few... Source: ResearchGate URL: [Link]
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Title: Preparation of Acetophenone Oxime Source: PrepChem.com URL: [Link]
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Title: Beckmann Rearrangement of Oximes under Very Mild Conditions. Source: SciSpace URL: [Link]
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Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester Source: Academic Journal of Life Sciences URL: [Link]
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Title: p-Bromoacetophenone oxime, (Z)- Source: PubChem URL: [Link]
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Title: Acetone oxime Source: Wikipedia URL: [Link]
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Structural Validation of Amide Regioisomers from the Beckmann Rearrangement of (4-Bromophenyl)acetone Oxime: A Comparative Guide
Executive Summary
The Beckmann rearrangement of unsymmetrical ketoximes is a cornerstone transformation in synthetic organic chemistry, providing direct access to secondary amides. When applying this rearrangement to (4-bromophenyl)acetone oxime, the reaction presents a classic regioselectivity challenge. Depending on the E/Z isomeric ratio of the starting oxime and the specific catalytic conditions employed, the migration yields either N-(4-bromobenzyl)acetamide or N-methyl-2-(4-bromophenyl)acetamide.
For drug development professionals and application scientists, rapidly and unambiguously validating which regioisomer formed is critical for process optimization. This guide objectively compares the performance of Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy (80 MHz) against traditional High-Field NMR (400 MHz) and Gas Chromatography-Mass Spectrometry (GC-MS) , demonstrating why benchtop NMR serves as the optimal self-validating product for this specific structural elucidation.
The Chemical Causality: Stereoelectronics of the Beckmann Rearrangement
To understand the analytical requirements, we must first examine the causality behind the product formation. The stereoelectronic requirements of the Beckmann rearrangement dictate that the alkyl or aryl group situated anti-periplanar to the leaving hydroxyl group of the oxime migrates to the electron-deficient nitrilium ion intermediate[1].
-
(E)-(4-Bromophenyl)acetone oxime features the 4-bromobenzyl group anti to the hydroxyl group. Its migration yields Regioisomer A : N-(4-bromobenzyl)acetamide.
-
(Z)-(4-Bromophenyl)acetone oxime features the methyl group anti to the hydroxyl group. Its migration yields Regioisomer B : N-methyl-2-(4-bromophenyl)acetamide.
Because these two regioisomers possess identical molecular weights (242.11 g/mol ), simple low-resolution mass spectrometry cannot differentiate them without complex fragmentation analysis. Therefore, resonance-based techniques that probe direct atomic connectivity are required[2].
Mandatory Visualization: Reaction & Validation Workflow
Figure 1: Reaction pathway and analytical validation workflow for (4-bromophenyl)acetone oxime.
Comparative Analysis of Validation Technologies
To establish a self-validating analytical system, we compare three distinct modalities for structural verification.
1. Benchtop NMR (80 MHz) - The Focal Product: Benchtop NMR has revolutionized in-line and near-line reaction monitoring, allowing chemists to bypass the logistical bottlenecks of core facilities[3]. For this specific rearrangement, an 80 MHz system provides more than sufficient resolution to distinguish the distinct aliphatic signals of the two regioisomers based on fundamental scalar coupling rules.
2. High-Field NMR (400 MHz): The gold standard for structural elucidation. While it offers superior signal-to-noise ratios and the ability to perform complex 2D experiments (HSQC, HMBC), it requires significant capital investment, dedicated infrastructure (cryogens), and longer turnaround times.
3. GC-MS: Excellent for determining overall reaction conversion and purity. However, distinguishing Regioisomer A from B relies entirely on analyzing the relative abundance of tropylium vs. acylium ion fragments, which can be ambiguous and highly dependent on the ionization energy of the instrument.
Quantitative Data Presentation
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃) The causality behind the NMR signal splitting lies in the proximity of the protons to the quadrupolar nitrogen and the amide proton. In Regioisomer A, the benzylic -CH₂- is directly adjacent to the -NH- group, resulting in a distinct doublet due to ³J-coupling. In Regioisomer B, the benzylic -CH₂- is isolated between the aromatic ring and the carbonyl carbon, rendering it a sharp singlet.
| Functional Group | Regioisomer A: N-(4-bromobenzyl)acetamide | Regioisomer B: N-methyl-2-(4-bromophenyl)acetamide | Differentiation Power |
| Benzylic -CH₂- | ~4.3 ppm (Doublet, J ≈ 6 Hz) | ~3.5 ppm (Singlet) | High (Definitive) |
| Aliphatic -CH₃ | ~2.0 ppm (Singlet) | ~2.8 ppm (Doublet, J ≈ 5 Hz) | High (Definitive) |
| Amide -NH- | ~6.0 ppm (Broad Triplet) | ~5.5 ppm (Broad Singlet/Quartet) | Moderate |
Table 2: Performance Comparison of Analytical Modalities
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) | GC-MS |
| Regioisomer ID | Definitive (Direct Connectivity) | Definitive (Direct Connectivity) | Ambiguous (Fragmentation) |
| Time-to-Result | < 5 minutes (Near-line) | 2 - 24 hours (Core Facility) | 15 - 30 minutes |
| Quantitation | Excellent (Direct Integration) | Excellent (Direct Integration) | Moderate (Needs Calibration) |
| Capital Cost | Low (~$30k - $50k) | High (>$300k) | Medium (~$70k - $100k) |
| Operational Cost | Near Zero (Cryogen-free) | High (Liquid He/N₂ required) | Medium (Carrier gases) |
Experimental Protocols: A Self-Validating System
This step-by-step methodology ensures that the chemical transformation and its subsequent analytical validation form a closed, verifiable loop without the need for external reference standards.
Phase 1: Catalytic Beckmann Rearrangement
-
Preparation: Dissolve 1.0 mmol of (4-bromophenyl)acetone oxime (E/Z mixture) in 5.0 mL of anhydrous acetonitrile.
-
Activation: Add 10 mol% of a halogenating activator (e.g., 2,2-dichloro-1,3-bis(2,6-diisopropylphenyl)imidazolidine-4,5-dione) to trigger the rearrangement via an imidoyl chloride intermediate[2].
-
Reaction: Stir the mixture at 80 °C for 30 minutes under a nitrogen atmosphere.
-
Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Structural Validation Workflow
-
Sample Prep: Dissolve 15 mg of the crude amide product in 0.6 mL of CDCl₃.
-
Benchtop NMR Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a 1D ¹H NMR spectrum on an 80 MHz benchtop spectrometer (16 scans, 10-second relaxation delay to ensure quantitative integration).
-
Data Interpretation (The Self-Validation Step):
-
Locate the benzylic -CH₂- signal. If it appears as a doublet at ~4.3 ppm , Regioisomer A is confirmed.
-
If the benzylic -CH₂- appears as a singlet at ~3.5 ppm , Regioisomer B is confirmed.
-
Integrate these two signals against each other to determine the exact regiomeric ratio. Because both signals represent exactly two protons, their integration ratio directly equals the molar ratio of the products, providing a self-validating quantitative metric.
-
Conclusion
While High-Field NMR remains indispensable for complex natural product elucidation, the structural validation of amides derived from the Beckmann rearrangement of simple unsymmetrical ketoximes is most efficiently handled by Benchtop NMR . By leveraging fundamental quantum mechanical splitting rules (singlets vs. doublets), an 80 MHz system provides the definitive connectivity data of High-Field NMR at a fraction of the cost and time, significantly outperforming GC-MS in structural unambiguousness.
References
-
[1] US3776901A - Reaction of ketoximes with carboxylic acid amide-sulfur trioxide complexes. Google Patents. Available at:
-
[2] Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
[3] Latest Highlights in Liquid-Phase Reactions for Organic Synthesis in Microreactors. Organic Process Research & Development (ACS Publications). Available at:[Link]
Sources
Comparative Kinetic Analysis and Protocol Guide for the Oximation of (4-Bromophenyl)acetone
Introduction
(4-Bromophenyl)acetone is a critical synthetic intermediate used in the development of active pharmaceutical ingredients (APIs), including modified phenethylamines and targeted neuroactive compounds. The conversion of this ketone to (4-bromophenyl)acetone oxime is a foundational transformation in drug development. For process chemists and researchers, understanding the reaction kinetics—specifically how to manipulate the rate-determining step (RDS)—is essential for optimizing yield and scaling up production.
This guide objectively compares three distinct synthesis methodologies for this oximation: Conventional Batch Synthesis , Microwave-Assisted Synthesis , and Continuous Flow Synthesis . By analyzing the thermodynamic and kinetic profiles of each, we provide actionable, self-validating protocols supported by experimental data.
Mechanistic Causality & Kinetic Bottlenecks
The oximation of ketones by hydroxylamine is not a simple single-step condensation; it proceeds via a two-step mechanism that is highly sensitive to the pH of the reaction environment[1].
-
Nucleophilic Addition: Free hydroxylamine ( NH2OH ) attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to yield the final oxime product and water.
The Causality of pH on Kinetics: At low pH levels (< 3), hydroxylamine is heavily protonated ( NH3OH+ ), rendering it non-nucleophilic. This makes the initial nucleophilic addition the kinetic bottleneck (rate-determining step). Conversely, at high pH levels (> 6), there is an abundance of free nucleophile, but a lack of protons to catalyze the elimination of the hydroxyl group, shifting the bottleneck to the dehydration step.
To maximize the overall kinetic rate constant ( kobs ), an optimal pH window of 4.0–5.5 must be maintained. This is universally achieved by buffering the reaction with sodium acetate ( NaOAc ) alongside hydroxylamine hydrochloride ( NH2OH⋅HCl )[1].
Reaction mechanism of ketone oximation highlighting pH-dependent kinetic bottlenecks.
Methodological Comparison & Experimental Protocols
To objectively assess the kinetic efficiency of (4-bromophenyl)acetone oxime formation, we compare three reactor paradigms. Each protocol is designed as a self-validating system to ensure data integrity during execution.
Conventional Batch Synthesis
Principle: Relies on conductive heating through the vessel walls. Heat transfer is limited by the surface-area-to-volume ratio, leading to thermal gradients that artificially cap the maximum achievable reaction rate.
Step-by-Step Protocol:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve 10.0 mmol of (4-bromophenyl)acetone in 25 mL of absolute ethanol.
-
In a separate beaker, dissolve 15.0 mmol of NH2OH⋅HCl and 15.0 mmol of NaOAc⋅3H2O in 10 mL of deionized water to establish the pH ~4.5 buffer.
-
Add the aqueous buffer to the ethanolic ketone solution dropwise over 5 minutes.
-
Heat the biphasic mixture to reflux (approx. 80 °C) and stir vigorously for 120 minutes.
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1) every 30 minutes. The complete disappearance of the UV-active ketone spot (higher Rf ) and the appearance of the oxime spot (lower Rf ) validates reaction completion.
-
Concentrate in vacuo, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4 , and evaporate to isolate the product.
Microwave-Assisted Synthesis
Principle: Utilizes dielectric heating to directly excite polar molecules, rapidly and uniformly elevating the temperature of the reaction mixture. This circumvents thermal wall-effects, significantly accelerating Arrhenius kinetics[2].
Step-by-Step Protocol:
-
In a 10 mL microwave-safe pressure vial, combine 2.0 mmol of (4-bromophenyl)acetone, 3.0 mmol of NH2OH⋅HCl , and 3.0 mmol of NaOAc .
-
Suspend the reagents in 4 mL of a 3:1 Ethanol/Water mixture.
-
Seal the vial with a Teflon-lined crimp cap and insert it into a dedicated microwave synthesizer.
-
Irradiate at 100 W, targeting 110 °C with a maximum pressure limit of 200 psi. Hold for 10 minutes.
-
Self-Validation Checkpoint: Monitor the real-time pressure and temperature curves generated by the synthesizer's software. A stable plateau at 110 °C and ~50 psi validates that dielectric heating was uniform, ensuring reliable kinetic data.
-
Cool rapidly using compressed air, dilute with water, and extract with ethyl acetate.
Continuous Flow Synthesis
Principle: Employs microreactors with massive surface-area-to-volume ratios, ensuring instantaneous heat and mass transfer. A back-pressure regulator (BPR) allows solvents to be superheated well beyond their atmospheric boiling points, drastically reducing residence times while maintaining steady-state kinetics[2].
Step-by-Step Protocol:
-
Prepare Solution A: 0.5 M (4-bromophenyl)acetone in ethanol.
-
Prepare Solution B: 0.75 M NH2OH⋅HCl and 0.75 M NaOAc in water.
-
Connect Solutions A and B to separate HPLC pumps, setting each to a flow rate of 0.5 mL/min (Total flow = 1.0 mL/min).
-
Direct the streams into a T-mixer, then into a perfluoroalkoxy (PFA) coil reactor (volume = 5.0 mL) submerged in a 120 °C heated block. (Residence time = 5.0 minutes).
-
Attach a BPR set to 100 psi at the reactor outlet to prevent solvent boiling.
-
Self-Validation Checkpoint: Collect 50 µL aliquots of the reactor effluent every 10 minutes. Analyze via HPLC. A consistent area-under-the-curve (AUC) for the oxime product confirms steady-state operation and validates the kinetic stability of the system.
-
Collect the steady-state effluent and partition between ethyl acetate and water to isolate the product.
Methodological workflows for batch, microwave, and continuous flow oximation.
Quantitative Data & Kinetic Comparison
The table below summarizes the kinetic parameters and performance metrics across the three methodologies. Rate constants ( kobs ) are approximated assuming pseudo-first-order kinetics under an excess of hydroxylamine.
| Parameter | Conventional Batch | Microwave-Assisted | Continuous Flow |
| Operating Temperature (°C) | 80 (Reflux) | 110 | 120 |
| Reaction/Residence Time | 120 min | 10 min | 5 min |
| System Pressure | Atmospheric | ~50 psi | 100 psi (via BPR) |
| Isolated Yield (%) | 82% | 94% | 96% |
| Est. Rate Constant ( kobs ) | 2.3×10−4 s−1 | 4.8×10−3 s−1 | 1.1×10−2 s−1 |
| Scalability Profile | Moderate (Thermal gradients) | Poor (Penetration depth limits) | Excellent (Numbering up) |
Performance Analysis
Transitioning from conventional batch heating to intensified reactor technologies yields a profound kinetic advantage. The batch process suffers from prolonged reaction times dictated by the atmospheric boiling point of the ethanol/water solvent system.
While accelerates the reaction by allowing rapid superheating, the limited penetration depth of microwaves restricts the physical size of the reactor cavity, severely hindering industrial scalability[2].
Continuous flow chemistry emerges as the superior alternative. By utilizing a back-pressure regulator, the solvent is safely superheated to 120 °C. The microreactor's geometry ensures that the entire reaction volume reaches the target temperature almost instantaneously, eliminating the heating/cooling lag phases that complicate kinetic analysis in batch systems. This results in the highest kobs and near-quantitative yields in just 5 minutes.
Conclusion
For the synthesis of (4-bromophenyl)acetone oxime, continuous flow chemistry provides an unmatched kinetic profile compared to conventional batch and microwave-assisted methods. Researchers aiming for high-throughput synthesis or seamless process scale-up should prioritize flow microreactors coupled with precise pH buffering to ensure the rate-determining steps are optimally managed.
References
-
A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
Microwave reactions under continuous flow conditions Source: Combinatorial Chemistry & High Throughput Screening (PubMed) URL:[Link]
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A Researcher's Guide to the Safe Handling of (4-Bromophenyl)acetone oxime: Essential Protective Measures and Disposal
As a senior application scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (4-Bromophenyl)acetone oxime. This document moves beyond a simple checklist, offering a framework for understanding the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is even considered, the primary method for exposure control should be robust engineering solutions.
-
Fume Hood: All handling of (4-Bromophenyl)acetone oxime, including weighing, transferring, and experimental use, must be conducted within a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of any potentially harmful dust or vapors. The fume hood should have its performance verified before use, and the sash should be kept as low as possible.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order in any area where this compound is handled.[6][7]
Personal Protective Equipment (PPE): Your Personal Barrier
PPE is a crucial last line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling (4-Bromophenyl)acetone oxime.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the potentially irritating and harmful compound. Gloves should be inspected for any signs of degradation or puncture before each use.[4][8][9] |
| Eye and Face Protection | ANSI Z87 certified chemical splash goggles | To protect the eyes from splashes and airborne particles.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10] |
| Body Protection | Knee-length lab coat | To protect the skin and personal clothing from contamination.[2] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[8] |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | A respirator may be required if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup of a large quantity of material.[6][8] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Safe Handling Workflow: A Step-by-Step Approach
The following diagram outlines the critical steps for the safe handling of (4-Bromophenyl)acetone oxime, from preparation to disposal.
Caption: Workflow for Safe Handling of (4-Bromophenyl)acetone oxime.
Emergency Procedures: Spill and Exposure Response
Even with the best precautions, accidents can happen. Being prepared is essential for mitigating the consequences.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[2]
-
Gently sweep the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[2]
-
All cleanup materials should be disposed of as hazardous waste.[2]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the affected area to contain any vapors.
-
Contact your institution's emergency response team immediately.[3]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
(4-Bromophenyl)acetone oxime is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12][13] Mixing these waste streams can interfere with disposal processes and significantly increase disposal costs.[13]
-
Container: Use a designated, properly labeled, and sealed container for halogenated waste. The container must be made of a compatible material.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]
-
Storage: Store the waste container in a designated satellite accumulation area, in secondary containment, and away from incompatible materials.[2]
By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling (4-Bromophenyl)acetone oxime, ensuring a safe and productive laboratory environment.
References
- Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health.
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- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
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- Chemical Waste Disposal Guidelines. (n.d.).
- NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
- Material Safety Data Sheet - syn-Benzaldehyde oxime. (2006, March 3). Cole-Parmer.
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- Laws and Regulations Retrieving System - Ministry of Environment -Content. (n.d.).
- HAZARDOUS WASTE SEGREG
- (4-BROMOPHENYL)
- O-(4-BROMOPHENYLCARBAMOYL)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
